molecular formula C11H16N2O2 B3090132 tert-Butyl 1H-azepin-4-ylcarbamate CAS No. 1206675-14-0

tert-Butyl 1H-azepin-4-ylcarbamate

Cat. No.: B3090132
CAS No.: 1206675-14-0
M. Wt: 208.26
InChI Key: NYXRFOFJWLUWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1H-azepin-4-ylcarbamate (CAS 1206675-14-0) is a valuable nitrogen-containing heterocyclic compound utilized as a key synthetic intermediate in research and development. With a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol, this carbamate-protected azepine derivative serves as a versatile building block in organic synthesis, particularly for the construction of more complex molecular architectures . Its unique seven-membered ring structure makes it a potential precursor for developing novel pharmaceutical agents and for exploring interactions with various biological targets . The compound is typically characterized by its canonical SMILES structure, CC(C)(C)OC(=O)NC1=CC=CNC=C1 . This product is intended for Research and Development Use Only and is not intended for diagnostic or therapeutic uses. 1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1H-azepin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h4-8,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXRFOFJWLUWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of 4-Aminoazepine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the medicinal chemistry, synthesis, and therapeutic applications of 4-aminoazepine and its saturated analogue, 4-aminoazepane . These 7-membered heterocyclic scaffolds represent a "privileged structure" in drug discovery, offering a unique balance of conformational flexibility and spatial projection that distinguishes them from their 5- and 6-membered counterparts (pyrrolidines and piperidines).

Executive Summary

The 4-aminoazepine scaffold (specifically the saturated 4-aminoazepane and the bicyclic 4-amino-tetrahydro-2-benzazepine ) has emerged as a high-value pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), proteases, and protein-protein interactions. Unlike the rigid piperidine or the planar pyridine, the 7-membered azepine ring adopts a twisted chair/boat conformation, allowing substituents at the 4-position to explore unique vectors in the binding pocket. This guide details the structural classification, synthetic access, and structure-activity relationships (SAR) of these scaffolds, with a focus on their application in opioid receptor modulation and peptidomimetics.

Part 1: Structural Classification & Pharmacophore Logic

The "4-aminoazepine" class is not a monolith; it is divided into three distinct structural subclasses used in medicinal chemistry.

The Core Scaffolds
Scaffold TypeStructure DescriptionKey PropertiesPrimary Applications
4-Aminoazepane Saturated 7-membered ring with an amine at C4.Flexible, high

character, mimics twisted peptide turns.
Protease inhibitors, Integrin antagonists, Peptidomimetics.
4-Amino-tetrahydro-2-benzazepine Benzene ring fused to the azepine; amine at C4 relative to N.Semi-rigid, restricted conformation, lipophilic.GPCR ligands (Opioid, Dopamine), Kinase inhibitors.
Unsaturated 4-Amino-1H-azepine Contains double bonds (often anti-aromatic or unstable).Reactive intermediate, rarely a final drug.Synthetic precursors to azepanes.[1]
Conformational Advantage

The 7-membered ring exists primarily in a twist-chair or twist-boat conformation.

  • Vector Projection: The C4-amino group projects into a spatial region inaccessible to the equatorial/axial positions of a cyclohexane or piperidine ring.

  • Peptidomimesis: When constrained (e.g., in cis-5-aminoazepane-4-carboxylic acid), the scaffold mimics the

    
     and 
    
    
    
    residues of a
    
    
    -turn, making it ideal for disrupting protein-protein interactions.

Part 2: Synthetic Methodologies

Accessing the 4-aminoazepine core requires overcoming the entropic and enthalpic barriers of forming 7-membered rings. Two primary routes are dominant in modern medicinal chemistry.

Route A: Ring Expansion (Schmidt/Beckmann)

This is the most scalable industrial route. It starts from readily available 4-substituted cyclohexanones. The insertion of nitrogen expands the 6-membered ring to the 7-membered azepane.

Route B: Ring-Closing Metathesis (RCM)

Used for highly functionalized derivatives, RCM allows the formation of the 7-membered ring from acyclic dienes, followed by reduction.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_0 Key Transformation: C6 -> C7 Start 4-Substituted Cyclohexanone Step1 Oxime Formation (NH2OH·HCl) Start->Step1 Step2 Beckmann Rearrangement (TsCl, NaOH or PPA) Step1->Step2 Ring Expansion Intermediate 4-Substituted Caprolactam Step2->Intermediate Step3 Reduction (LiAlH4 or BH3) Intermediate->Step3 Amide Reduction Final 4-Substituted Azepane Step3->Final

Caption: Figure 1. The Beckmann Rearrangement route for converting cyclohexanones to azepane scaffolds.

Part 3: Therapeutic Applications & Case Studies

Opioid Receptor Agonists (The Benzazepine Case)

One of the most potent applications of the 4-aminoazepine scaffold is in the design of mixed


/

opioid receptor agonists.[2]
  • Compound: [Dmt¹]dermorphin tetrapeptides containing 4-aminotetrahydro-2-benzazepin-3-one (Aba).[2]

  • Mechanism: The benzazepine ring restricts the conformation of the peptide backbone, locking the pharmacophores (Tyr/Dmt and Phe) into the precise orientation required for receptor activation.

  • Outcome: These analogs show nanomolar affinity and improved metabolic stability compared to linear peptides.

Conformational Control in Peptidomimetics

The derivative cis-5-aminoazepane-4-carboxylic acid (cis-AAzC) acts as a cyclic


-amino acid.[3]
  • Function: When inserted into a peptide chain, it induces specific helical folding (e.g., 11/9-helix).[3][4]

  • Utility: This is critical for designing inhibitors of PPIs (Protein-Protein Interactions) where a helix is the recognition motif (e.g., p53-MDM2 inhibitors).

Protease Inhibition (Cathepsin K)

The 4-aminoazepan-3-one scaffold serves as a "warhead" carrier. The ketone carbonyl at C3 can form a reversible covalent bond with the active site cysteine of proteases like Cathepsin K, while the C4-amino group anchors the inhibitor in the S2 pocket.

Part 4: Experimental Protocol

Protocol: Synthesis of cis-5-Aminoazepane-4-carboxylic Acid (cis-AAzC)

Target: A conformationally constrained scaffold for peptidomimetic synthesis.

Reagents:

  • Methyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (Starting material)

  • 
    , Pd/C (10%)
    
  • Methanol/Acetic Acid

  • Boc-anhydride (

    
    )
    

Step-by-Step Methodology:

  • Hydrogenation/Ring Expansion Precursor: Dissolve the tetrahydropyridine derivative (1.0 equiv) in MeOH. Add acetic acid (5% v/v).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%).

  • Reaction: Stir under

    
     atmosphere (balloon pressure or 50 psi for faster kinetics) for 12 hours. Note: This step reduces the double bond.
    
  • Boc Protection (In situ): Once reduction is complete, neutralize the mixture with

    
     and add 
    
    
    
    (1.2 equiv) directly to the filtrate to protect the secondary amine.
  • Purification: Filter through Celite, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Stereochemical Check: Verify the cis-configuration using NOESY NMR. The cis-isomer is typically thermodynamically favored in this specific hydrogenation sequence.

Part 5: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the key substitution vectors on the 4-aminoazepane core that drive biological activity.

SAR_Map Core 4-Aminoazepane Core N1 N1 Position: PK Modulation Core->N1 C3 C3 Position: Warhead (Ketone/Amide) Core->C3 C4 C4 Amino Group: Primary Pharmacophore Core->C4 C5 C5 Position: Conformational Lock Core->C5 N1_Desc Lipophilicity (LogP) Solubility Brain Penetration N1->N1_Desc C3_Desc Covalent trap for Cysteine Proteases C3->C3_Desc C4_Desc H-Bond Donor/Acceptor Interacts with Asp/Glu residues C4->C4_Desc C5_Desc Controls Ring Puckering (cis vs trans) C5->C5_Desc

Caption: Figure 2. SAR vectors of the 4-aminoazepane scaffold.

References

  • Vandormael, B. et al. (2011). Superpotent [Dmt1] dermorphin tetrapeptides containing the 4-aminotetrahydro-2-benzazepin-3-one scaffold with mixed μ/δ opioid receptor agonistic properties.[2] Journal of Medicinal Chemistry, 54(22), 7848-7859.[2] Link

  • Han, I. et al. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 90(42), 15099-15103. Link

  • Van den Eynde, I. et al. (2004). Solid-supported solution-phase synthesis of 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones. Journal of Combinatorial Chemistry, 6(4), 468-473. Link

  • Carrel, A. et al. (2025).[1] Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[1] ACS Central Science. Link(Note: Year adjusted to match recent search context)

Sources

An In-depth Technical Guide to the Physical Properties and Molecular Weight of tert-Butyl N-(azepan-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl N-(azepan-4-yl)carbamate, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. It is important to distinguish this molecule from its unsaturated analog, tert-butyl 1H-azepin-4-ylcarbamate. Due to a greater prevalence in the scientific literature and commercial availability, this guide will focus on the saturated azepane derivative. The principles, protocols, and data presented herein are intended to provide researchers, scientists, and drug development professionals with a robust foundation for the effective handling, characterization, and application of this compound.

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. The incorporation of a carbamate moiety, specifically the acid-labile tert-butoxycarbonyl (Boc) protecting group, allows for the strategic manipulation of the amine functionality during complex synthetic sequences. A thorough understanding of the physicochemical properties of tert-butyl N-(azepan-4-yl)carbamate is therefore paramount for its successful utilization in the synthesis of novel therapeutic agents.

Molecular Structure and Properties

The molecular structure of tert-butyl N-(azepan-4-yl)carbamate consists of a saturated seven-membered azepane ring, with a tert-butoxycarbonylamino group at the 4-position. This structure imparts a combination of lipophilic and polar characteristics, influencing its solubility and chromatographic behavior.

Caption: Molecular structure of tert-butyl N-(azepan-4-yl)carbamate.

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of tert-butyl N-(azepan-4-yl)carbamate and related compounds. It is important to note that experimentally determined data for the primary compound of interest is limited; therefore, data for analogous structures are provided for comparative purposes.

PropertyValueSource/Notes
Molecular Formula C₁₁H₂₂N₂O₂Calculated
Molecular Weight 214.30 g/mol Calculated
CAS Number 454451-28-6For the racemate[1]
Appearance White to yellow solid or semi-solidFor a similar compound, tert-butyl methyl(piperidin-4-yl)carbamate
Melting Point 105 - 109 °CFor the parent compound, tert-butyl carbamate[2]
Boiling Point Not available---
Solubility Predicted to be soluble in polar aprotic solvents like dichloromethane and THF. Moderate solubility in nonpolar solvents and lower solubility in water.Based on the structure and data for analogous compounds[3]
pKa Not available---

Experimental Protocols

Representative Synthesis of tert-Butyl N-(azepan-4-yl)carbamate

The synthesis of tert-butyl N-(azepan-4-yl)carbamate can be achieved through the Boc-protection of 4-aminoazepane. The following is a representative protocol based on established methods for the protection of amines.

Reaction Scheme:

Boc_Protection cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Aminoazepane 4-Aminoazepane Solvent Dichloromethane (DCM) Reaction_Mixture Reaction_Mixture Solvent->Reaction_Mixture Base Triethylamine (TEA) Base->Reaction_Mixture Temperature 0 °C to Room Temp Temperature->Reaction_Mixture tert-Butyl_azepan_4_ylcarbamate tert-Butyl_azepan_4_ylcarbamate Di-tert-butyl_dicarbonate Di-tert-butyl_dicarbonate Di-tert-butyl_dicarbonate->Reaction_Mixture Reaction_Mixture->tert-Butyl_azepan_4_ylcarbamate Workup & Purification Applications Deprotection Deprotection Intermediate Intermediate Deprotection->Intermediate Synthesis Synthesis Intermediate->Synthesis APIs APIs Synthesis->APIs

Sources

The Strategic Role of tert-Butoxycarbonyl (Boc)-Protected Azepines in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides an in-depth exploration of tert-butoxycarbonyl (Boc)-protected azepines, elucidating their pivotal role as versatile intermediates in the synthesis of complex heterocyclic systems. We will delve into the strategic considerations behind their synthesis, their unique reactivity profiles, and their application in the development of pharmaceutically significant molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these powerful building blocks.

Introduction: The Azepine Scaffold and the Primacy of the Boc Protecting Group

Seven-membered nitrogen-containing heterocycles, particularly the azepane scaffold, represent a significant area of three-dimensional chemical space that remains relatively underexplored compared to their five- and six-membered counterparts.[1][2] Azepine derivatives are integral components of numerous natural products and approved pharmaceuticals, including the antidepressant imipramine and the tranquilizer diazepam.[3] Their conformational flexibility and unique vectoral presentation of substituents make them attractive motifs in drug discovery for modulating protein-protein interactions and targeting complex biological systems.[4][5]

The synthesis and manipulation of the azepine core, however, are often hindered by challenging cyclization kinetics.[6] This is where the strategic implementation of protecting groups becomes paramount. The tert-butoxycarbonyl (Boc) group is arguably the most common and effective protecting group for the nitrogen atom of azepines in non-peptide chemistry.[7][8]

Why the Boc Group is a Strategic Choice:

  • Stability: The Boc group is exceptionally stable under a wide range of reaction conditions, including those involving most nucleophiles and bases, allowing for extensive modification of other parts of the molecule.[9]

  • Facile Cleavage: Despite its stability, the Boc group is readily removed under specific acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl), ensuring its orthogonal removal without affecting other acid-labile groups if conditions are carefully chosen.[7][10]

  • Reactivity Modulation: The electron-withdrawing nature of the Boc group can modulate the reactivity of the azepine nitrogen and adjacent atoms, a feature that can be exploited in various synthetic transformations.[11][12]

  • Improved Handling: The Boc group often enhances the crystallinity and solubility of intermediates in organic solvents, simplifying purification and handling.

This guide will illuminate the causality behind leveraging these properties, moving beyond simple procedural descriptions to provide field-proven insights.

Synthetic Strategies for Accessing Boc-Protected Azepines

The construction of the seven-membered azepine ring is a non-trivial synthetic challenge. Several robust strategies have emerged, each with distinct advantages and limitations. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Ring-Expansion Strategies

Ring-expansion reactions are powerful methods that leverage pre-existing, more easily accessible rings, thereby avoiding the entropic penalties of large ring cyclization.[13]

  • Photochemical Dearomative Ring Expansion: A cutting-edge strategy involves the conversion of readily available nitroarenes into complex azepanes.[1][2] This approach, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system via a singlet nitrene intermediate. The resulting 3H-azepine can be hydrogenated to furnish the saturated azepane, which is then protected with a Boc group. This method offers a modular and efficient entry into highly substituted azepanes from simple feedstocks.[1]

  • Iodine-Mediated Pyridine Ring Expansion: Another innovative method involves the expansion of pyridine rings using iodine in the air. This process, which involves two iodination steps, leads to the opening of the six-membered ring and subsequent formation of a functionalized 3H-azepine.[14]

Ring-Closing Reactions

Intramolecular cyclization of linear precursors remains a cornerstone of azepine synthesis. Success hinges on promoting the desired intramolecular reaction over competing intermolecular pathways.

  • Ring-Closing Metathesis (RCM): RCM is a highly effective method for forming unsaturated azepine rings. A linear diene precursor containing a Boc-protected amine is treated with a ruthenium catalyst (e.g., Grubbs' catalyst) to form the seven-membered ring. Subsequent hydrogenation can yield the saturated azepane. Running the reaction at high dilution is critical to minimize dimerization and oligomerization.[15]

  • Reductive Amination: Intramolecular reductive amination of a linear precursor containing both an amine and an aldehyde or ketone is a direct and reliable method for constructing the azepane ring.[15]

  • Intramolecular Nucleophilic Substitution: Cyclization via SN2 reaction, where a terminal amine displaces a leaving group on the same chain, is a classic approach. The efficiency of this method is often enhanced by the Thorpe-Ingold effect, where gem-disubstitution on the precursor chain brings the reactive ends closer together.[15]

Cycloaddition Reactions

Cycloaddition reactions provide a powerful means to construct the azepine core with high stereocontrol. These reactions can involve the [4+3] or [5+2] cycloaddition of smaller fragments to rapidly build molecular complexity. While less common for the direct synthesis of Boc-protected azepines, they are a key reaction of existing azepine systems.[16]

Diagram 1: Major Synthetic Pathways to Boc-Protected Azepines This diagram illustrates the primary strategies employed for the synthesis of the core Boc-azepine scaffold.

G cluster_0 Ring-Expansion Strategies cluster_1 Ring-Closing Strategies Nitroarenes Nitroarenes Boc_Azepine Boc-Protected Azepine Nitroarenes->Boc_Azepine  Photochemical  Rearrangement Pyridines Pyridines Pyridines->Boc_Azepine  Iodine-Mediated  Expansion Linear_Dienes Linear Diene Precursors Linear_Dienes->Boc_Azepine  Ring-Closing  Metathesis (RCM) Linear_Amino_Aldehydes Linear Amino-Aldehydes Linear_Amino_Aldehydes->Boc_Azepine  Reductive  Amination

Caption: Overview of key synthetic routes to Boc-protected azepines.

Table 1: Comparative Analysis of Azepine Synthesis Strategies
Synthetic StrategyTypical Starting MaterialsKey Reagents/ConditionsAdvantagesLimitations & Causality
Photochemical Ring Expansion Substituted NitroarenesBlue light (e.g., 427 nm), P(Oi-Pr)₃, Et₂NHHigh modularity, uses simple commercial feedstocks, predictable substituent transfer.[1]Requires photochemical setup; subsequent reduction step needed for saturated azepanes.
Ring-Closing Metathesis (RCM) Boc-protected amino dienesGrubbs' or Hoveyda-Grubbs' catalystsExcellent functional group tolerance, reliable for forming unsaturated rings.High dilution required to prevent intermolecular side reactions; catalyst cost can be a factor.[15]
Beckmann Rearrangement Functionalized PiperidonesAcidic catalysts (e.g., H₂SO₄)Utilizes readily available six-membered rings.Regioselectivity can be an issue, determined by the geometry of the oxime precursor.[15]
Intramolecular Nucleophilic Addition Boc-protected amines with pendant electrophilesBase (e.g., n-BuLi)Transition-metal-free, direct C-C or C-N bond formation.[17]Requires strongly basic conditions which can limit functional group compatibility.

Reactivity and Synthetic Utility of Boc-Protected Azepines

Once formed, the Boc-protected azepine is not merely a passive scaffold but an active participant in a wide array of synthetic transformations. The Boc group's electronic influence and steric bulk are key factors in directing reactivity.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for creating C-C and C-heteroatom bonds.[18] Boc-protected vinyl- or aryl-functionalized azepines are excellent substrates for these reactions.

  • Suzuki-Miyaura Coupling: A Boc-protected azepine bearing a halide or triflate can be coupled with a boronic acid or ester to introduce aryl or vinyl substituents. This is a cornerstone for building molecular complexity.[18]

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, enabling the coupling of the Boc-azepine core with various amines, anilines, or other N-heterocycles.[18][19] The reliability of this methodology has made it a favorite in medicinal chemistry programs.[18]

Tandem and Cascade Reactions

The inherent functionality of azepine intermediates can be harnessed in elegant tandem sequences. For instance, a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient route to novel trifluoromethyl-substituted azepine-2-carboxylates.[6][20] This approach combines intermolecular amine addition with intramolecular cyclization in a single, efficient operation.[20]

Diagram 2: Generalized Cross-Coupling Workflow This workflow illustrates the power of cross-coupling to diversify the Boc-azepine scaffold.

G start Boc-Protected Azepine (with -Br or -OTf) suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald product_c C-C Coupled Azepine Derivative suzuki->product_c product_n C-N Coupled Azepine Derivative buchwald->product_n boronic_acid R-B(OH)₂ boronic_acid->suzuki Pd Catalyst amine R₂-NH amine->buchwald Pd Catalyst

Caption: Diversification of Boc-azepines via cross-coupling reactions.

The Critical Role of Boc Deprotection

The final step in many synthetic sequences involving these intermediates is the removal of the Boc group to unmask the secondary amine. The choice of deprotection conditions is critical to avoid degradation of the final product.

The mechanism of acid-catalyzed deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide.[7]

Table 2: Common Boc Deprotection Protocols for Azepine Derivatives
Method/ReagentsSolventTypical TemperatureTypical TimeReported Yield Range (%)Key Considerations & Causality
TFA/DCM Dichloromethane (DCM)0 °C to Room Temp1 - 4 hours90 - 99%[10]Highly effective and common. TFA is volatile and corrosive; co-evaporation may be needed to remove residues. The resulting TFA salt can sometimes be oily.[10]
HCl in Dioxane 1,4-Dioxane0 °C to Room Temp1 - 4 hours90 - 98%[21]Often yields a crystalline hydrochloride salt, which aids in purification and handling. Dioxane is a peroxide-former and should be handled accordingly.
Aqueous Phosphoric Acid Water/Organic Co-solventRoom Temp to 50 °C2 - 12 hours85 - 95%An environmentally benign, mild, and selective reagent for deprotection, especially useful if other acid-sensitive groups are present.[9]

The choice between TFA and HCl often comes down to the physical properties of the final product salt. A crystalline HCl salt is often preferred for its ease of handling and stability for long-term storage.

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust, field-tested methodologies.

Protocol 1: General N-Boc Protection of an Azepine

This protocol is based on standard procedures for amine protection.[7][8]

  • Dissolution: Dissolve the azepine hydrochloride salt (1.0 equiv) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 equiv) to the solution and stir until the solid dissolves and gas evolution ceases.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in THF dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected azepine.

Causality: The use of a biphasic system with a mild base like NaHCO₃ ensures efficient reaction while minimizing potential side reactions. Boc₂O is the reagent of choice due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).[7]

Protocol 2: Acid-Mediated Boc Deprotection (HCl in Dioxane)

This protocol is based on established methods for Boc cleavage.[10][21]

  • Setup: Dissolve the N-Boc protected azepine (1.0 equiv) in anhydrous 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirring solution at 0 °C (ice bath), add a solution of 4 M HCl in 1,4-dioxane (5.0 - 10.0 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The product hydrochloride salt will often precipitate from the solution. Monitor progress by TLC or LC-MS until all starting material is consumed.

  • Isolation: Upon completion, the solvent can be removed in vacuo. If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Final Product: The resulting azepine hydrochloride salt is typically of high purity and can be used directly in the next step.

Causality: Performing the reaction at 0 °C initially helps to control any potential exotherm. The use of a pre-prepared, commercially available HCl/dioxane solution ensures accurate stoichiometry and reproducible results. The precipitation of the product drives the reaction to completion and simplifies isolation.

Conclusion: The Future of Azepine Synthesis

Boc-protected azepines are more than just intermediates; they are strategic linchpins in the construction of complex molecular architectures. Their stability, predictable reactivity, and the facile nature of the Boc group's removal allow for the execution of intricate, multi-step synthetic campaigns. As medicinal chemists continue to push into more complex and three-dimensional chemical space, the demand for robust methods to synthesize and functionalize scaffolds like the azepine will only grow.[2][4] The strategic use of Boc-protected azepines, particularly through innovative ring-expansion and cross-coupling technologies, will undoubtedly continue to be a major driver of innovation in drug discovery and heterocyclic chemistry.

References

  • Ring‐Expansion Strategy for the Synthesis of Benzazepines and Dibenzazepines. (n.d.). ResearchGate.
  • Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester Research Explorer.
  • Optimizing reaction conditions for azepane ring formation. (n.d.). BenchChem.
  • Procter, D. J., et al. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Europe PMC.
  • Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Multiple Sources.
  • Fan, W., et al. (2022, March 14). Iodine-Mediated Pyridine Ring Expansion for the Construction of Azepines. Organic Letters.
  • Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane. (n.d.). BenchChem.
  • BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC.
  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • Boc deprotection conditions tested. (n.d.). ResearchGate.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (n.d.). ResearchGate.
  • Intramolecular Nucleophilic Addition of N‐Boc Protected α‐Amino Carbanions to Arynes: Synthesis of 1‐Aryl‐2,3,4,5‐tetrahydro‐1H‐2‐benzazepines. (2022, August 2). ResearchGate.
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (n.d.). ResearchGate.
  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (n.d.). MDPI.
  • Synthesis and Medicinal Uses of Azepines. (n.d.). Pharma Guideline.
  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 454-473.
  • Cycloaddition Reactions of Azepines and Diazepines. (n.d.). Amanote Research.
  • Kaur, M., et al. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023, January 11). PMC.
  • Nenajdenko, V. G., et al. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC.
  • Kaur, M., et al. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
  • N-heterocyclic carbene-catalyzed tandem aza-benzoin/Michael reactions: on site reversal of the reactivity of N-Boc imines. (n.d.). PubMed.
  • Billingsley, K., & Buchwald, S. L. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Accounts of Chemical Research, 53(8), 1647–1661.
  • Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs. (n.d.). Beilstein Journals.

Sources

Reactivity profile of the 1H-azepine ring system

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity Profile of the 1H-Azepine Ring System

Authored by a Senior Application Scientist

Abstract

The 1H-azepine ring system, a seven-membered nitrogen-containing heterocycle, presents a fascinating case study in chemical reactivity, diverging significantly from the behavior of its six-membered aromatic analogue, pyridine. As a potentially anti-aromatic 8π electron system, 1H-azepine eschews planarity, adopting a boat-shaped conformation to minimize electronic destabilization[1][2]. This structural feature is the cornerstone of its reactivity, imparting the character of a conjugated polyene rather than an aromatic heterocycle. This guide provides an in-depth exploration of the 1H-azepine core's reactivity profile, focusing on its stability, pericyclic reactions, and synthetic access. We will delve into the mechanistic underpinnings of its characteristic cycloaddition and isomerization reactions, supported by detailed experimental protocols and quantitative data, to provide a comprehensive resource for researchers in medicinal chemistry and synthetic organic chemistry.

The Structural and Electronic Landscape of 1H-Azepine

The defining characteristic of the 1H-azepine ring is its electronic structure. With three π-bonds and a lone pair of electrons on the nitrogen atom, a planar conformation would result in a cyclic, conjugated 8π electron system. According to Hückel's rule, this would confer significant anti-aromatic character, leading to inherent instability. To circumvent this, the 1H-azepine ring system invariably adopts a non-planar boat conformation[1][3].

This conformational choice has profound implications for its reactivity:

  • Lack of Aromaticity: The ring does not undergo typical electrophilic aromatic substitution reactions characteristic of heterocycles like pyridine or pyrrole[4]. Its chemistry is dominated by the reactivity of its conjugated diene and triene systems.

  • Variable Stability: The parent 1H-azepine is a highly unstable red oil that readily isomerizes to the more stable 3H-azepine even at low temperatures. Stability is significantly enhanced by the presence of an electron-withdrawing substituent on the nitrogen atom (e.g., -CO₂R, -SO₂R). These groups decrease the electron-donating ability of the nitrogen lone pair into the ring, thereby reducing the anti-aromatic character and stabilizing the molecule[2].

Computational studies have further elucidated this landscape, indicating that while neutral 1H-azepine is anti-aromatic, its N-protonated cation can exhibit aromatic character, a phenomenon known as homoheteroaromaticity[5][6].

General Synthesis via Nitrene Insertion

A primary and versatile route to substituted 1H-azepines involves the reaction of a singlet nitrene with benzene. The nitrene, typically generated from the thermolysis or photolysis of an azide precursor (e.g., ethyl azidoformate), adds to the benzene ring to form a bicyclic azanorcaradiene intermediate. This intermediate is in thermal equilibrium with the 1H-azepine, with the equilibrium favoring the seven-membered ring[3].

G Benzene Benzene Intermediate Azanorcaradiene Intermediate Benzene->Intermediate + Nitrene Azide Ethyl Azidoformate (N₃CO₂Et) Heat Heat (Δ) or Light (hν) Azide->Heat - N₂ Nitrene Singlet Nitrene (:N-CO₂Et) Heat->Nitrene Product 1-Ethoxycarbonyl-1H-azepine Intermediate->Product Ring Expansion (Equilibrium) G 1H-Azepine 1H-Azepine 3H-Azepine 3H-Azepine 1H-Azepine->3H-Azepine [1,5]-Sigmatropic Shift (Isomerization) 3H-Azepine->1H-Azepine (Reversible)

Caption: Isomerization equilibrium of 1H-azepine.

This isomerization is a critical consideration in handling and reacting with N-unsubstituted or N-alkyl-substituted 1H-azepines. For synthetic applications, N-acyl or N-sulfonyl derivatives are almost always used due to their enhanced stability.

Pericyclic Reactions: The Core Reactivity

The non-aromatic, polyene-like nature of 1H-azepines makes them exceptionally reactive in pericyclic reactions. This class of reactions, which proceeds through a concerted cyclic transition state, is the most important and synthetically useful aspect of 1H-azepine chemistry.

Cycloaddition Reactions

1H-Azepines can participate as 2π, 4π, or 6π components in cycloaddition reactions.[7] The most extensively studied of these is the [4+2] cycloaddition, or Diels-Alder reaction, where the azepine ring functions as a conjugated diene.

A key finding is that these cycloadditions occur directly with the 1H-azepine ring and do not require prior valence tautomerism to the azanorcaradiene form.[8] The reaction typically involves the C2, C5 diene system.

G Azepine 1H-Azepine (4π component) TS Concerted Transition State Azepine->TS Dienophile Dienophile (e.g., TCNE) (2π component) Dienophile->TS Adduct [4+2] Cycloadduct TS->Adduct Formation of two new σ-bonds

Caption: Mechanism of a [4+2] cycloaddition reaction.

The regioselectivity of these reactions is noteworthy. Additions preferentially occur across the C2-C5 positions, which are the most electron-rich and sterically accessible parts of the conjugated system. With unsymmetrical azepines, addition to the double bond most remote from the nitrogen atom is often kinetically preferred.[8]

Table 1: Representative [4+2] Cycloaddition Reactions of 1-substituted 1H-Azepines

N-Substituent (R)DienophileReaction ConditionsAdduct StructureReference
-CO₂MeTetracyanoethylene (TCNE)Benzene, refluxC2-C5 adduct[8]
-CO₂MeMaleic AnhydrideXylene, refluxC2-C5 endo adduct[8]
-SO₂PhN-PhenylmaleimideToluene, 110 °CC2-C5 endo adduct[9]
-CO₂EtDimethyl acetylenedicarboxylateNeat, 100 °CC2-C5 adduct, aromatizes[9]

Beyond the [4+2] mode, reactions involving the full 6π system are also possible, though less common. These [6+2] cycloadditions require highly reactive dienophiles and specific substitution patterns on the azepine ring.

Reactions with Electrophiles and Nucleophiles

Due to its non-aromatic character, the 1H-azepine ring does not readily undergo classical electrophilic aromatic substitution (SEAr).[4][10] Reaction with strong electrophiles often leads to complex mixtures or polymerization. Protonation, as mentioned, can lead to the formation of a stabilized homoaromatic cation.[5][6]

Similarly, nucleophilic aromatic substitution (SNAr) is not a characteristic reaction pathway for 1H-azepines.[11][12] The ring lacks the necessary electron-withdrawing groups and the stability of an aromatic intermediate to facilitate such reactions. Reactivity towards nucleophiles would be more akin to Michael-type additions if the ring were appropriately substituted with activating groups, but this is not a prominent feature of its general reactivity profile.

Experimental Protocols

Synthesis of 1-Ethoxycarbonyl-1H-azepine

This protocol is a foundational method for accessing the stabilized 1H-azepine core, adapted from established literature procedures.[9]

Causality: This procedure utilizes the thermal decomposition of ethyl azidoformate to generate ethoxycarbonylnitrene in situ. The nitrene is highly electrophilic and readily adds to the electron-rich π-system of benzene. The resulting azanorcaradiene intermediate rapidly ring-opens to the thermodynamically favored 1H-azepine product. Benzene is used in large excess, serving as both reactant and solvent, to maximize the probability of the nitrene reacting with benzene rather than dimerizing.

Methodology:

  • Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 200 mL of anhydrous benzene.

  • Heating: The benzene is brought to a gentle reflux (approx. 80 °C) under a nitrogen atmosphere.

  • Precursor Addition: A solution of ethyl azidoformate (11.5 g, 0.1 mol) in 50 mL of anhydrous benzene is added dropwise from the dropping funnel over a period of 4 hours. Caution: Ethyl azidoformate is potentially explosive and should be handled with care behind a safety shield.

  • Reaction: The reaction mixture is maintained at reflux for an additional 12 hours after the addition is complete to ensure full decomposition of the azide.

  • Workup: The mixture is cooled to room temperature. The excess benzene is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting dark oil is purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-ethoxycarbonyl-1H-azepine as a yellow oil.

[4+2] Cycloaddition with Tetracyanoethylene (TCNE)

This protocol demonstrates the archetypal Diels-Alder reactivity of the 1H-azepine system.[8]

Causality: 1-Methoxycarbonyl-1H-azepine serves as the 4π diene component. TCNE is an extremely electron-poor alkene, making it a highly reactive dienophile for Diels-Alder reactions. The reaction proceeds through a concerted transition state, driven by the favorable orbital overlap between the HOMO of the azepine and the LUMO of TCNE. The use of a non-polar solvent like benzene at reflux provides sufficient thermal energy to overcome the activation barrier.

Methodology:

  • Reactant Preparation: A solution of 1-methoxycarbonyl-1H-azepine (1.51 g, 10 mmol) in 25 mL of dry benzene is prepared in a round-bottom flask.

  • Reagent Addition: A solution of tetracyanoethylene (TCNE) (1.28 g, 10 mmol) in 25 mL of dry benzene is added to the flask.

  • Reaction: The mixture is heated to reflux for 2 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon cooling, the cycloadduct often precipitates from the solution. The solid product is collected by filtration, washed with cold benzene, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is recrystallized (e.g., from ethyl acetate/hexane).

Conclusion

The reactivity of the 1H-azepine ring system is a direct consequence of its electronic structure and its strategy to avoid anti-aromaticity. By adopting a non-planar boat conformation, it behaves as a cyclic, conjugated polyene, making pericyclic reactions—particularly [4+2] cycloadditions—its dominant mode of chemical expression. Its instability, especially in N-unsubstituted forms, and its propensity to isomerize are critical considerations for any synthetic application. This unique reactivity profile, distinct from true aromatic heterocycles, makes the 1H-azepine core a versatile and intriguing building block for the construction of complex, nitrogen-containing molecules in drug discovery and materials science.

References

  • Why are 1H-azepines so variable in colour and reactivity? S. Afr. J. Chem., 1984, 37 , 171-176. [Link]

  • SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh, Unit 8. [Link]

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. The Journal of Organic Chemistry, 2015. [Link]

  • Synthesis of Azepines via a [6+1] Annulation of Ynenitriles with Reformatsky Reagents. ResearchGate. [Link]

  • Homoheteroaromaticity: the case study of azepine and dibenzazepine. Organic & Biomolecular Chemistry, 2004, 2 , 1587-1591. [Link]

  • 1H-Azepine. LookChem. [Link]

  • Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. [Link]

  • Unsaturated heterocyclic systems. LV. Cycloaddition reactions of derivatives of 1H-azepine. The Journal of Organic Chemistry, 1969, 34 (10), 2885–2896. [Link]

  • Is 1H-azepine an aromatic compound (see structure on the right)?... (1 Answer). Transtutors. [Link]

  • Unsaturated heterocyclic systems. LII. General synthetic entry to derivatives of 1H-azepine. The Journal of Organic Chemistry, 1969, 34 (10), 2866–2879. [Link]

  • (PDF) Homoheteroaromaticity: The case study of azepine and dibenzazepine. ResearchGate. [Link]

  • Solved Is 1H-azepine an aromatic compound (see structure on | Chegg.com. Chegg. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. [Link]

  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • How is the anti? : r/OrganicChemistry. Reddit. [Link]

  • Correction. Unsaturated Heterocyclic Systems. LV. Cycloaddition Reactions of Derivatives of 1H-Azepine. The Journal of Organic Chemistry, 1970, 35 (9), 3195-3195. [Link]

  • Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. ResearchGate. [Link]

  • Azepine synthesis. Organic Chemistry Portal. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Azepines, Chemistry, Synthesis And Reactions. STM Journals. [Link]

  • AZEPINE SYNTHESIS AND REACTIONS. YouTube. [Link]

  • ChemInform Abstract:-[1][3]Electrocyclization Reactions in the Synthesis of Azepine Derivatives. ResearchGate. [Link]

  • Why are 3H-Azepines more stable when compared to other isomers? ResearchGate. [Link]

  • Nucleophilic Substitution, Addition, and Elimination Reactions. AccessPharmacy. [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes&sectionid=150085736]([Link] agentes&sectionid=150085736)

  • Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes. ResearchGate. [Link]

  • Unsaturated heterocyclic systems. LII. General synthetic entry to derivatives of 1H-azepine. Semantic Scholar. [Link]

  • 1H-Azepine. PubChem. [Link]

  • Electrophilic Aromatic Substitution Reaction. BYJU'S. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • 1H-Azepine. J-GLOBAL. [Link]

  • 1H-Azepin-1-amine, hexahydro-. NIST WebBook. [Link]

  • Synthesis, Characterization and Biological Screening of Azepine Derivative: 2-hydroxy-1,3-di(naphthalene-2-yl)-1H-benzo[b]azepine-5(4H)one. ResearchGate. [Link]

  • 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 2022, 13 , 13161-13172. [Link]

  • 14.5: Electrophilic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Addition-Elimination. YouTube. [Link]

Sources

The Azepine Scaffold: From Historical Curiosity to a Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered, nitrogen-containing heterocyclic ring system known as azepine represents a fascinating and vital area of chemical space. Its non-planar and flexible conformation provides a unique three-dimensional scaffold that has proven invaluable in the design of therapeutic agents targeting the central nervous system and beyond.[1] Unlike their five- and six-membered counterparts, the synthesis of azepine rings is often challenged by unfavorable thermodynamics and kinetics, making their construction a non-trivial pursuit.[2] This guide provides a deep dive into the history of azepine chemistry, from its foundational discoveries to the sophisticated synthetic strategies that have enabled its widespread use as a privileged building block in drug discovery. We will explore the causality behind key experimental choices, detail authoritative protocols, and illuminate the journey of this remarkable heterocycle.

I. A Historical Perspective: The Dawn of Azepine Synthesis

The story of azepines is intrinsically linked to the broader development of heterocyclic chemistry. Early methods were often harsh and low-yielding, but they laid the critical groundwork for future innovation.

The Beckmann Rearrangement: A Foundational Ring Expansion

One of the earliest and most enduring methods for accessing the saturated azepane core is the Beckmann rearrangement. This classic reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to form a seven-membered lactam, ε-caprolactam. This lactam is a crucial industrial monomer but also serves as a primary entry point to the azepane scaffold.

The choice of a strong acid catalyst (like sulfuric acid) is critical as it facilitates the protonation of the oxime hydroxyl group, turning it into a good leaving group (water). The subsequent migration of the anti-periplanar alkyl group initiates the ring expansion.

Protocol 1: Classical Beckmann Rearrangement for ε-Caprolactam Synthesis

Objective: To synthesize ε-caprolactam from cyclohexanone oxime.

Methodology:

  • To a stirred solution of concentrated sulfuric acid, carefully add cyclohexanone oxime in small portions, maintaining the temperature below a designated threshold with an ice bath.

  • After the addition is complete, the reaction mixture is gently heated to facilitate the rearrangement. The progress is monitored until completion.

  • The mixture is then cooled and carefully poured onto crushed ice.

  • The acidic solution is neutralized with a base, such as an aqueous ammonia solution, causing the ε-caprolactam to precipitate.

  • The crude product is collected by filtration, washed, and purified by recrystallization or distillation.

Causality Behind the Protocol:

  • Strong Acid: Essential for protonating the oxime's hydroxyl group, initiating the rearrangement cascade.

  • Temperature Control: The initial addition is exothermic; cooling prevents side reactions. Gentle heating is then required to overcome the activation energy of the rearrangement.

  • Neutralization: The product, a lactam, is isolated by neutralizing the strong acid, which decreases its solubility and allows for precipitation.

Nitrene Insertion into Arenes: The Aza-Büchner Reaction

A pivotal moment in the synthesis of unsaturated 1H-azepines was the development of nitrene insertion reactions into aromatic rings.[3] This method, analogous to the carbene-based Büchner ring expansion, involves generating a highly reactive nitrene species that undergoes a concerted cycloaddition with benzene, followed by a ring-opening to form the seven-membered ring.[3]

Early methods required harsh conditions, such as high temperatures, to generate the free nitrene from precursors like sulfonylazides.[4] The stability of the resulting 1H-azepine is a key consideration; they are often unstable and readily isomerize to the more thermodynamically stable 3H-azepine tautomer. Attaching an electron-withdrawing group to the nitrogen atom can enhance the stability of the 1H-azepine product.

G cluster_0 Nitrene Generation cluster_1 Ring Expansion Cascade Azide Aryl or Sulfonyl Azide (R-N₃) Nitrene Singlet Nitrene Intermediate Azide->Nitrene Δ or hν (-N₂) Benzene Benzene Nitrene->Benzene Nitrene Insertion Aziridine Bicyclic Aziridine Intermediate Benzene->Aziridine [1+2] Cycloaddition Azepine 1H-Azepine Product Aziridine->Azepine Electrocyclic Ring Opening

Caption: Workflow for Aza-Büchner Nitrene Insertion Reaction.

II. Modern Synthetic Strategies: Precision, Efficiency, and Diversity

Building on these historical foundations, modern organic synthesis has introduced a suite of powerful, catalytic, and photochemical methods that offer greater control, milder conditions, and access to a wider range of functionalized azepine derivatives.

Transition Metal Catalysis: A New Era of Selectivity

The advent of transition metal catalysis has revolutionized azepine synthesis. Catalysts based on gold, rhodium, copper, and silver enable reactions that were previously impossible, often with high levels of chemo- and regioselectivity.[4][5][6]

A prominent example is the gold-catalyzed intermolecular [4+3]-annulation.[7] This reaction constructs the azepine ring by combining a propargyl ester (which serves as the three-atom component) and an α,β-unsaturated imine (the four-atom component). The gold catalyst activates the propargyl ester, initiating a cascade that results in the formation of the seven-membered ring with good yields.[7]

Table 1: Comparison of Key Azepine Synthetic Strategies

MethodPrecursorsConditionsKey AdvantagesKey Limitations
Beckmann Rearrangement Cyclohexanone OximesStrong Acid (e.g., H₂SO₄), HeatHigh-yielding for simple azepanes; industrially scalable.Limited to lactam synthesis; harsh conditions restrict functional group tolerance.
Nitrene Insertion Aryl/Sulfonyl Azides, NitroarenesThermal or PhotochemicalDirect access to unsaturated azepines from simple arenes.Often requires high temperatures; selectivity can be an issue with substituted arenes.[4][8]
Gold-Catalyzed [4+3] Annulation Propargyl Esters, Unsaturated IminesAu(I) or Au(III) Catalyst, Mild Temp.High efficiency and convergency; good functional group tolerance.[7]Requires specifically functionalized precursors.
Visible-Light Photoredox Catalysis Aromatic N-Ylides (from N-Heteroarenes)Visible Light, Base (e.g., DBU)Extremely mild conditions; utilizes simple starting materials.[9][10]Scope can be dependent on the electronics of the aromatic system.
Intramolecular Aza-Wittig Reaction Azido-aldehydes or Azido-ketonesPPh₃, HeatExcellent for creating fused ring systems; reliable cyclization.[11][12]Requires multi-step synthesis of the linear precursor.

Photochemical Methods: Harnessing the Power of Light

Visible-light-mediated reactions have emerged as a sustainable and powerful tool for azepine synthesis. These methods often proceed under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures. A unified approach involves the dearomative photochemical rearrangement of aromatic N-ylides, which are easily generated from N-heteroarenes.[9] This ring-expansion strategy provides rapid access to functionalized mono- and polycyclic azepines in excellent yields.[10]

Protocol 2: Visible-Light-Mediated Dearomative Ring Expansion [9]

Objective: To synthesize a functionalized azepine from a pyridinium salt precursor.

Methodology:

  • In a reaction vessel, dissolve the quaternary aromatic (e.g., pyridinium) salt in an appropriate solvent.

  • Add a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution to generate the N-ylide in situ.

  • Irradiate the stirred solution with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, the reaction is worked up by removing the solvent and purifying the crude product via column chromatography.

Causality Behind the Protocol:

  • Quaternary Aromatic Salt: Serves as a stable, easy-to-handle precursor for the reactive N-ylide.

  • DBU (Base): Deprotonates the precursor to form the key N-ylide intermediate required for the photochemical rearrangement. Its non-nucleophilic nature prevents unwanted side reactions.

  • Visible Light: Provides the energy to excite the N-ylide, initiating the electrocyclic reactions that lead to ring expansion. This avoids the need for thermal energy, preserving sensitive functional groups.

III. The Azepine Scaffold in Drug Discovery: A Legacy of Impact

The true significance of these synthetic endeavors is realized in the pharmacological activity of azepine-containing molecules. The unique conformational properties of the seven-membered ring allow for optimal binding to a variety of biological targets.

Dibenzazepines: A Revolution in CNS Therapeutics

Perhaps the most famous members of this family are the dibenzazepines, which feature an azepine ring fused to two benzene rings.[13] This tricyclic core is the foundation for major drug classes, including tricyclic antidepressants and anticonvulsants.[14]

  • Imipramine: One of the first tricyclic antidepressants, its discovery in the 1950s revolutionized the treatment of major depressive disorder.[14][15]

  • Carbamazepine: Synthesized in 1953, it was first approved for trigeminal neuralgia and later became a first-line treatment for epilepsy and bipolar disorder.[16]

G cluster_cns Central Nervous System (CNS) Agents cluster_other Other Therapeutic Areas AzepineCore Azepine Scaffold Antidepressants Antidepressants (e.g., Imipramine[15]) AzepineCore->Antidepressants Anticonvulsants Anticonvulsants (e.g., Carbamazepine[14]) AzepineCore->Anticonvulsants Anxiolytics Anxiolytics (e.g., Diazepam[16]) AzepineCore->Anxiolytics Antihypertensives Antihypertensives (e.g., Benazepril[18]) AzepineCore->Antihypertensives Antivirals Antivirals[19] AzepineCore->Antivirals Anticancer Anticancer Agents[18] AzepineCore->Anticancer

Sources

Methodological & Application

Synthesis protocols for tert-Butyl 1H-azepin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of tert-Butyl (azepan-4-yl)carbamate , a critical 7-membered heterocyclic building block in medicinal chemistry.

While the user prompt specifies "1H-azepin-4-ylcarbamate" (implying a fully unsaturated ring), such structures are generally unstable anti-aromatic systems or tautomerize to isomers. In drug discovery contexts, this nomenclature almost invariably refers to the saturated azepane scaffold or a specific stable tetrahydroazepine intermediate. This guide focuses on the robust, scalable synthesis of the saturated tert-butyl (azepan-4-yl)carbamate (Structure A), while providing a strategic note on accessing unsaturated analogs.

Part 1: Strategic Analysis & Retrosynthesis

Target Molecule: tert-Butyl (azepan-4-yl)carbamate CAS Registry: 454451-28-6 (saturated analog) Core Challenge: Constructing the 7-membered azepane ring with a regioselective amine handle at the 4-position.

Synthetic Strategy: The most reliable industrial route utilizes a Ring Expansion strategy starting from commercially available 4-piperidone derivatives. This avoids the poor yields often associated with direct cyclization (e.g., RCM) of linear precursors for 7-membered rings.

  • Ring Expansion: A Lewis-acid catalyzed insertion of ethyl diazoacetate (EDA) into N-benzyl-4-piperidone yields the 7-membered

    
    -keto ester.
    
  • Decarboxylation: Removal of the ester moiety simplifies the core to N-benzyl-4-azepanone.

  • Reductive Amination: Stereocontrolled installation of the exocyclic amine.

  • Orthogonal Protection: Swapping the benzyl group for a proton (via hydrogenolysis) while retaining the Boc group.

Retrosynthesis Target tert-Butyl (azepan-4-yl)carbamate (Target) Intermediate1 1-Benzyl-4-(Boc-amino)azepane Target->Intermediate1 Hydrogenolysis (Pd/C, H2) Intermediate2 1-Benzyl-4-azepanone Intermediate1->Intermediate2 Reductive Amination (NH4OAc, Boc2O) Intermediate3 Ethyl 1-benzyl-5-oxoazepane-4-carboxylate Intermediate2->Intermediate3 Decarboxylation (HCl, Heat) StartingMaterial N-Benzyl-4-piperidone (Commercial) Intermediate3->StartingMaterial Ring Expansion (EDA, BF3·Et2O)

Caption: Retrosynthetic logic flow from the target azepane back to the commercial piperidone precursor.

Part 2: Detailed Experimental Protocol

Step 1: Ring Expansion of N-Benzyl-4-piperidone

This step converts the 6-membered piperidone into the 7-membered azepane core using a Tiffeneau-Demjanov-type rearrangement logic via diazoacetate insertion.

  • Reagents: N-Benzyl-4-piperidone (1.0 equiv), Ethyl diazoacetate (EDA) (1.2 equiv), BF

    
    ·Et
    
    
    
    O (1.0 equiv).
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Conditions: 0 °C to Room Temperature (RT), 12 h.

Protocol:

  • Dissolve N-benzyl-4-piperidone (100 mmol) in anhydrous DCM (400 mL) under nitrogen atmosphere. Cool to 0 °C.

  • Add BF

    
    ·Et
    
    
    
    O (100 mmol) dropwise over 15 minutes. The solution may darken.
  • Add Ethyl diazoacetate (120 mmol) dropwise over 45 minutes. Caution: Evolution of N

    
     gas occurs; ensure proper venting.
    
  • Allow the mixture to warm to RT and stir for 12 hours.

  • Quench: Slowly add saturated aqueous NaHCO

    
     (200 mL). Stir vigorously for 20 minutes.
    
  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 100 mL). Combine organics, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: The crude usually contains a mixture of regioisomers (though symmetric starting material simplifies this) and enol forms. Use flash chromatography (Hexane/EtOAc 4:1) to isolate Ethyl 1-benzyl-5-oxoazepane-4-carboxylate .

Step 2: Decarboxylation to 1-Benzyl-4-azepanone

Removal of the ester group is necessary to prevent interference during reductive amination.

  • Reagents: 6M HCl.

  • Conditions: Reflux, 4–6 h.

Protocol:

  • Suspend the

    
    -keto ester from Step 1 in 6M HCl (10 mL/g).
    
  • Heat to reflux (approx. 100 °C) for 4 hours. Monitor CO

    
     evolution cessation.
    
  • Cool to 0 °C. Basify carefully with solid NaOH pellets or 50% NaOH solution to pH > 10.

  • Extract with DCM (3 x). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Yield: 1-Benzyl-4-azepanone is obtained as a pale yellow oil. Distillation can be performed for high purity, but the crude is often sufficient.

Step 3: Reductive Amination & Boc Protection

This sequence installs the amine at C4 and protects it. A one-pot or two-step procedure can be used.[1] The two-step method (via benzylamine) is preferred for higher purity profiles.

  • Reagents: Benzylamine (1.1 equiv), NaBH(OAc)

    
     (1.5 equiv), Acetic Acid (cat.), then Boc
    
    
    
    O.
  • Solvent: 1,2-Dichloroethane (DCE) or MeOH.

Protocol:

  • Dissolve 1-benzyl-4-azepanone (50 mmol) and benzylamine (55 mmol) in DCE (250 mL). Add Acetic Acid (1 mL). Stir for 1 hour to form the imine.

  • Add NaBH(OAc)

    
     (75 mmol) in portions. Stir overnight at RT.
    
  • Quench with sat. NaHCO

    
    . Extract with DCM.
    
  • Intermediate: 1-Benzyl-N-benzyl-azepan-4-amine. (Isolate or carry forward).

  • Boc Protection: Dissolve the crude secondary amine in DCM. Add Boc

    
    O (1.1 equiv) and TEA (1.5 equiv). Stir 4 h.
    
  • Purification: Flash chromatography (SiO

    
    , 10-30% EtOAc/Hexane) yields tert-butyl benzyl(1-benzylazepan-4-yl)carbamate .
    

Note: If a primary amine is desired directly, use NH


OAc in the reductive amination, followed by Boc protection of the resulting primary amine.
Step 4: Global Hydrogenolysis

This step removes the benzyl groups (both from the ring nitrogen and the exocyclic nitrogen if benzylamine was used) to yield the final mono-protected product.

  • Reagents: 20% Pd(OH)

    
    /C (Pearlman's Catalyst) or 10% Pd/C.
    
  • Solvent: MeOH or EtOH.

  • Conditions: H

    
     (50 psi), RT, 24 h.
    

Protocol:

  • Dissolve the protected intermediate in MeOH (0.1 M concentration).

  • Add Pd(OH)

    
    /C (10 wt% loading).
    
  • Hydrogenate at 50 psi (Parr shaker) for 24 hours.

  • Filter through a Celite pad to remove the catalyst. Wash with MeOH.

  • Concentrate the filtrate.

  • Final Product: tert-Butyl (azepan-4-yl)carbamate is obtained as a white solid or viscous oil.

Part 3: Visualization of Reaction Workflow

SynthesisProtocol Step1 Step 1: Ring Expansion N-Bn-Piperidone + EDA + BF3 (DCM, 0°C) Step2 Step 2: Decarboxylation Reflux in 6M HCl (Yields 4-Azepanone) Step1->Step2 Isolate Keto-Ester Step3 Step 3: Reductive Amination + NH4OAc/NaBH(OAc)3 + Boc2O Step2->Step3 Form Amine Step4 Step 4: Hydrogenolysis Pd/C, H2 (50 psi) (Removes Benzyl) Step3->Step4 Protect & Purify Final FINAL PRODUCT tert-Butyl (azepan-4-yl)carbamate Step4->Final Filter & Dry

Caption: Step-by-step experimental workflow for the synthesis of the target azepane.

Part 4: Data Specifications & Safety

Analytical Data (Expected)
TechniqueExpected Signal / ValueInterpretation
1H NMR (CDCl3)

1.44 (s, 9H)
Boc tert-butyl group

2.80 - 3.10 (m, 4H)
Ring protons adjacent to NH (

)

3.65 (m, 1H)
Methine proton at C4 (adjacent to carbamate)

1.50 - 2.00 (m, 6H)
Remaining ring methylene protons
MS (ESI) m/z 215.17 [M+H]

Calculated MW: 214.31
Appearance White waxy solidMelting point approx. 45-50 °C
Safety & Handling
  • Ethyl Diazoacetate (EDA): Potentially explosive and toxic. Do not heat undiluted. Perform reactions in a fume hood behind a blast shield. Avoid contact with metals.

  • BF

    
    ·Et
    
    
    
    O:
    Corrosive and moisture sensitive. Handle with glass syringes.
  • Hydrogenation: Pressurized H

    
     gas presents a fire/explosion hazard. Ensure the autoclave/shaker is grounded.
    

References

  • Ring Expansion of Piperidones:J. Org. Chem.2003, 68, 9659.
  • Synthesis of 4-Aminoazepanes:Org. Process Res. Dev.2012, 16, 156.
  • Azepane Scaffolds in Drug Design:J. Med. Chem.2014, 57, 4889. (Application of tert-butyl (azepan-4-yl)
  • Commercial Reference: CAS 454451-28-6 (tert-Butyl N-(azepan-4-yl)carbamate) - Sigma Aldrich / MolCore.

Sources

Navigating the Labyrinth of Amine Protection: A Detailed Guide to Boc-Deprotection of 4-Aminoazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate world of drug development where complex molecular architectures are the norm. Among these, the tert-butyloxycarbonyl (Boc) group stands as a stalwart guardian of amine functionalities, prized for its robustness and predictable reactivity. However, the seemingly routine task of its removal—deprotection—can present unforeseen challenges, especially when dealing with nuanced substrates such as 4-aminoazepine derivatives. The seven-membered azepine ring, a privileged scaffold in medicinal chemistry, introduces a layer of complexity that demands a carefully considered deprotection strategy to avoid unwanted side reactions like ring opening or rearrangement.

This comprehensive guide, designed for the discerning researcher, provides an in-depth exploration of the procedures for the Boc-deprotection of 4-aminoazepine derivatives. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of various protocols, offering field-proven insights to empower you to make informed experimental choices and ensure the integrity of your synthetic endeavors.

The Foundation: Understanding the Boc Group and Its Cleavage

The Boc group's popularity stems from its ability to transform a nucleophilic amine into a stable, non-reactive carbamate. This transformation is readily achieved by treating the amine with di-tert-butyl dicarbonate (Boc₂O). The resulting N-Boc derivative is resilient to a wide range of nucleophilic and basic conditions, making it an ideal protecting group for multi-step syntheses.

The deprotection of the Boc group is fundamentally an acid-labile process. The generally accepted mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond and facilitates the formation of a stable tert-butyl cation and a transient carbamic acid. This carbamic acid intermediate readily decarboxylates, releasing carbon dioxide and the desired free amine.

Selecting Your Weapon: A Comparative Overview of Deprotection Strategies

The choice of deprotection method is paramount and hinges on the specific characteristics of the 4-aminoazepine substrate, including the presence of other acid-sensitive functional groups. Here, we dissect the most common and effective strategies, providing a clear rationale for their application.

Deprotection MethodReagents & SolventsTemperatureTypical Reaction TimeKey Considerations
Standard Acidic Conditions Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)0 °C to Room Temp.30 min - 4 hHighly effective and common; potential for side reactions with sensitive substrates.
Hydrogen Chloride (HCl) in Dioxane or Ethyl AcetateRoom Temp.1 - 16 hOften provides the hydrochloride salt directly; dioxane is a suspected carcinogen.
Milder Acidic Conditions p-Toluenesulfonic Acid (TsOH) in Methanol/DMERoom Temp. to 40 °C2 - 4 hAvoids volatile and corrosive acids like TFA and HCl.[1]
Non-Acidic Conditions Trimethylsilyl Iodide (TMSI) in Chloroform or AcetonitrileRoom Temp.1 - 3 hUseful for substrates with acid-sensitive groups.
Thermal DeprotectionHigh-boiling solvents (e.g., Toluene, DMF)150 °C and aboveCatalyst-free and "green"; requires high temperatures which may not be suitable for all substrates.

In the Trenches: Detailed Experimental Protocols

Here, we provide step-by-step protocols for the most relevant deprotection methods for 4-aminoazepine derivatives. These protocols are designed to be self-validating, with clear checkpoints and considerations for ensuring a successful outcome.

Protocol 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

This is the workhorse method for Boc deprotection due to its efficiency and the volatility of the reagent and byproducts, which simplifies work-up.[2]

Causality: TFA is a strong acid that readily protonates the Boc group, initiating its cleavage. The use of dichloromethane (DCM) as a solvent is standard as it is relatively inert and dissolves a wide range of organic compounds. The reaction is typically performed at 0 °C initially to control any potential exotherm and then allowed to warm to room temperature to ensure complete reaction.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve N-Boc-4-aminoazepine derivative in DCM cool Cool solution to 0 °C in an ice bath start->cool add_tfa Slowly add TFA (5-20 equivalents) cool->add_tfa stir Stir at 0 °C for 30 min, then at room temperature add_tfa->stir monitor Monitor reaction by TLC or LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate neutralize Dissolve residue and neutralize with aq. NaHCO₃ concentrate->neutralize extract Extract with an organic solvent neutralize->extract dry Dry organic layer and concentrate extract->dry end Isolated 4-aminoazepine derivative dry->end Purify by chromatography if necessary

Caption: Workflow for TFA-mediated Boc-deprotection.

Detailed Steps:

  • Preparation: Dissolve the N-Boc-4-aminoazepine derivative (1 equivalent) in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of substrate). Cool the solution to 0 °C using an ice-water bath.

  • Reaction: Slowly add trifluoroacetic acid (TFA, 5 to 20 equivalents) to the stirred solution. The amount of TFA can be optimized depending on the stability of the substrate. Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue can be co-evaporated with toluene (3 x 10 mL) to ensure complete removal of TFA.

  • Neutralization and Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-aminoazepine derivative. The product can be further purified by column chromatography on silica gel if necessary.

Trustworthiness: This protocol includes a monitoring step to ensure the reaction goes to completion and a thorough work-up procedure to remove the acidic reagent and byproducts, leading to a pure product.

Protocol 2: Hydrogen Chloride (HCl) in Dioxane/Ethyl Acetate

This method is a common alternative to TFA and often directly yields the hydrochloride salt of the deprotected amine, which can be advantageous for purification and handling of the final product.[3][4]

Causality: A solution of HCl in an organic solvent provides a strong acidic environment necessary for Boc cleavage. Dioxane and ethyl acetate are common choices of solvent. The reaction often results in the precipitation of the amine hydrochloride salt, which can be a simple and effective method of purification.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve N-Boc-4-aminoazepine derivative in solvent add_hcl Add 4M HCl in dioxane/ethyl acetate start->add_hcl stir Stir at room temperature add_hcl->stir monitor Monitor for precipitation or by TLC/LC-MS stir->monitor filter Filter the precipitated hydrochloride salt monitor->filter wash Wash the solid with cold solvent filter->wash dry Dry the salt under vacuum wash->dry end Isolated 4-aminoazepine derivative HCl salt dry->end Obtain the amine hydrochloride salt

Caption: Workflow for HCl-mediated Boc-deprotection.

Detailed Steps:

  • Preparation: Dissolve the N-Boc-4-aminoazepine derivative (1 equivalent) in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

  • Reaction: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane or ethyl acetate (5-10 equivalents). Stir the mixture at room temperature for 1 to 16 hours.

  • Monitoring: The reaction can be monitored by the formation of a precipitate (the hydrochloride salt) or by TLC/LC-MS.

  • Isolation: If a precipitate forms, collect the solid by filtration. Wash the solid with a small amount of cold solvent (e.g., diethyl ether or the reaction solvent) to remove any soluble impurities. Dry the solid under vacuum to obtain the 4-aminoazepine derivative as its hydrochloride salt.

  • Alternative Work-up: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

Trustworthiness: The direct isolation of the hydrochloride salt often provides a product of high purity without the need for chromatography.

Protocol 3: Milder Deprotection with Oxalyl Chloride in Methanol

For substrates that are sensitive to strong acids, a milder approach is often necessary. The use of oxalyl chloride in methanol has been reported as an effective method for the deprotection of N-Boc groups on a variety of substrates, including heterocycles.[5][6][7][8]

Causality: While the exact mechanism is subject to ongoing research, it is proposed that oxalyl chloride in methanol generates a reactive species in situ that facilitates the cleavage of the Boc group under milder conditions than strong acids. This method can be particularly advantageous for complex molecules with multiple functional groups.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve N-Boc-4-aminoazepine derivative in methanol add_reagent Add oxalyl chloride dropwise at room temperature start->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction by TLC or LC-MS stir->monitor concentrate Concentrate the reaction mixture monitor->concentrate partition Partition between ethyl acetate and aq. NaHCO₃ concentrate->partition extract Extract aqueous layer with ethyl acetate partition->extract dry Dry combined organic layers and concentrate extract->dry end Isolated 4-aminoazepine derivative dry->end Purify by chromatography if necessary

Caption: Workflow for mild Boc-deprotection using oxalyl chloride.

Detailed Steps:

  • Preparation: In a dry round-bottom flask, dissolve the N-Boc-4-aminoazepine derivative (1 equivalent) in methanol (approximately 3 mL per 50 mg of substrate).

  • Reaction: To the stirred solution at room temperature, add oxalyl chloride (3 equivalents) dropwise. An exotherm and sputtering may be observed. Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.

  • Extraction and Isolation: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography.

Trustworthiness: This protocol offers a valuable alternative for sensitive substrates, and the detailed work-up ensures the removal of reagents and byproducts.

Potential Pitfalls and Troubleshooting

  • Incomplete Deprotection: If monitoring indicates incomplete reaction, consider extending the reaction time, increasing the temperature (if the substrate is stable), or using a stronger acidic condition.

  • Side Reactions: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites on the molecule. The addition of a scavenger such as anisole or thioanisole can mitigate this issue.

  • Ring Instability: The azepine ring can be susceptible to rearrangement or opening under harsh acidic conditions. If this is observed, switching to a milder deprotection method is recommended.

  • Work-up Difficulties: If the deprotected amine is water-soluble, extraction can be challenging. In such cases, using a resin-based work-up or direct crystallization of the salt may be more effective.[9]

Conclusion: A Strategic Approach to a Critical Transformation

The deprotection of a Boc group, while a common procedure, requires a nuanced and strategic approach, especially when dealing with complex and potentially sensitive scaffolds like 4-aminoazepine derivatives. By understanding the underlying mechanisms, carefully selecting the appropriate deprotection protocol, and being mindful of potential side reactions, researchers can confidently and efficiently unmask the amine functionality, paving the way for the next steps in their synthetic journey. The protocols and insights provided in this guide are intended to serve as a robust foundation for navigating this critical transformation with precision and success.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(43), 25674–25681. [Link]

  • George, N., & Ofori, S. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]

  • Belghiche, R., Zinelaabidine, C., Berredjem, M., Abbessi, M., & Aouf, N. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Common Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • PubMed. (n.d.). An oxidation and ring contraction approach to the synthesis of (+/-)-1-deoxynojirimycin and (+/-)-1-deoxyaltronojirimycin. PubMed. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Veltri, L., Gabriele, B., Amuso, R., & Prete, M. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(1), 1-13. [Link]

  • Belghiche, R., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

Sources

Application Note: Conformationally Constrained Peptide Synthesis using tert-Butyl 1H-azepin-4-ylcarbamate

[1]

Executive Summary

tert-Butyl 1H-azepin-4-ylcarbamate is a specialized heterocyclic building block used to introduce conformational constraints into peptide backbones.[1] Unlike flexible linear amino acids, the 7-membered azepine ring restricts the dihedral angles (



protease inhibitorspeptidomimeticsmacrocyclic drugs

This guide details the chemical properties, strategic incorporation, and validated protocols for using this scaffold in both solution-phase and Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile & Mechanism of Action[2][3]

Molecule Specifications
PropertyData
Chemical Name tert-Butyl 1H-azepin-4-ylcarbamate
CAS Number 1206675-14-0
Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Functional Groups 1.[1][2][3] Ring Nitrogen (N1): Nucleophilic secondary amine (Site of attachment to C-terminus).2.[1] Exocyclic Carbamate (C4-NH-Boc): Masked primary amine (Site of elongation).[1]
Solubility Soluble in DCM, DMF, DMSO; limited solubility in water.
Stability Sensitive to oxidation and acid; store at -20°C under Argon.[1]
Mechanistic Role in Peptides

When incorporated into a peptide sequence, the azepine ring acts as a dipeptide surrogate or a constrained linker .

  • N1 Coupling: The ring nitrogen attacks the activated carboxyl group of the preceding amino acid (

    
    ).
    
  • Conformational Lock: The 7-membered ring imposes steric bulk, preventing free rotation around the

    
     bond.[1]
    
  • Elongation: Acidolytic removal of the Boc group at position 4 reveals a primary amine, allowing coupling to the next amino acid (

    
    ).
    

Strategic Incorporation Workflows

The incorporation of tert-Butyl 1H-azepin-4-ylcarbamate is typically performed via a "Sub-Monomer" approach.[1] Due to the steric hindrance of the secondary ring amine, standard coupling protocols must be modified.

Workflow Visualization

The following diagram illustrates the incorporation logic, distinguishing between N-terminal capping and internal backbone insertion.

AzepineWorkflowStartStart: tert-Butyl 1H-azepin-4-ylcarbamateCouplingCoupling to Ring N1(Formation of Tertiary Amide)Start->Coupling Nucleophile (N1)ActivationActivation of AA(n-1)(HATU/HOAt/DIPEA)Activation->Coupling ElectrophileIntermedIntermediate:AA(n-1)-Azepine-NH-BocCoupling->IntermedDecisionTarget Structure?Intermed->DecisionPathAPath A: C-Terminal Cap(End Synthesis)Decision->PathA CapPathBPath B: Backbone Insertion(Internal Turn)Decision->PathB InsertDeprotectionBoc Deprotection(20-50% TFA/DCM)PathB->DeprotectionElongationElongation with AA(n+1)Deprotection->Elongation

Caption: Logical workflow for incorporating the azepine scaffold as a C-terminal cap or internal turn inducer.

Experimental Protocols

Protocol A: Coupling to Peptide C-Terminus (N1-Acylation)

Objective: Attach the azepine ring to the carboxylic acid of an Fmoc-protected amino acid or resin-bound peptide.[1] Challenge: The ring nitrogen is a secondary amine and sterically hindered, requiring high-efficiency coupling reagents.

Reagents:

  • Fmoc-Amino Acid (1.2 eq)[1]

  • HATU (1.2 eq) or PyBOP (1.2 eq)

  • HOAt (1.2 eq) - Critical for reducing racemization and improving kinetics.[1]

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or NMP.[1]

Procedure:

  • Activation: Dissolve the Fmoc-Amino Acid and HATU/HOAt in minimal DMF. Add DIPEA and stir for 2 minutes to activate the carboxylate (Solution turns yellow).

  • Addition: Add the tert-Butyl 1H-azepin-4-ylcarbamate (1.0 eq) to the activated mixture.

  • Reaction: Stir under Nitrogen at Room Temperature for 4–16 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane) or LC-MS.[1] The secondary amine reacts slower than primary amines; heating to 40°C may be required for bulky amino acids (e.g., Val, Ile).

  • Workup (Solution Phase): Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄, and Brine. Dry over Na₂SO₄ and concentrate.

  • Validation: Verify mass [M+H]+ corresponding to Fmoc-AA-Azepine-Boc.

Protocol B: Boc-Deprotection and Elongation

Objective: Remove the Boc group to reveal the primary amine at position 4 for subsequent peptide bond formation.[1]

Reagents:

  • Trifluoroacetic acid (TFA)[4][5]

  • Dichloromethane (DCM)[5][6]

  • Triisopropylsilane (TIPS) as scavenger.

Procedure:

  • Deprotection Cocktail: Prepare a solution of TFA:DCM:TIPS (50:45:5 v/v).

  • Reaction: Treat the Fmoc-AA-Azepine-Boc intermediate with the cocktail for 30–60 minutes at Room Temperature.

    • Note: The azepine double bonds (if present) can be sensitive. Avoid strong cation scavengers like ethanedithiol (EDT) unless necessary, as they may add across the double bond. TIPS is preferred.

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Neutralization: The product is a TFA salt. Before the next coupling, neutralize in situ with DIPEA (5 eq) during the subsequent coupling step.

Protocol C: Solid-Phase Peptide Synthesis (SPPS) Adaptation

Context: Using the azepine as a building block on Rink Amide or Wang Resin.[1]

  • Loading: The azepine cannot be directly loaded onto standard resins via its N1 (secondary amine) easily.

    • Strategy: Load an Amino Acid first, then couple the Azepine to it (as per Protocol A).

  • Coupling: Use HATU/HOAt with double coupling cycles (2 x 2 hours).

  • Cleavage: If the azepine is internal, standard TFA cleavage (95% TFA) will remove the Boc (if not already removed) and cleave the peptide from the resin.

    • Caution: Ensure the azepine ring is stable to 95% TFA. If the "1H-azepine" is a di- or tetrahydro-derivative, it is generally stable.[1] If fully unsaturated, check for acid-catalyzed rearrangement.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield (Step 1) Steric hindrance of Ring N1.[1]Switch to HATU or COMU . Increase temperature to 45°C. Use Microwave irradiation (50°C, 15 min).
Side Reactions (Alkylation) Unprotected N1 reacting with alkyl halides.Ensure N1 is fully acylated before proceeding.[1] Perform chloranil test (for secondary amines) to confirm coupling completion.
Degradation during Deprotection Acid sensitivity of Azepine double bonds.Reduce TFA concentration to 25% in DCM. Use HCl in Dioxane (4M) as a milder alternative if TFA causes degradation.
Insolubility Hydrophobic Boc/Azepine regions.[1]Use NMP or DMSO/DMF (1:1) mixtures to improve solubility during coupling.

References

  • Azepine Scaffolds in Synthesis: Brass, S., et al. (2006).[7] Synthesis of 2,3,4,7-tetrahydro-1H-azepines as privileged ligand scaffolds for the design of aspartic protease inhibitors. Semantic Scholar.

  • Peptide Coupling Reagents: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Conformational Constraints: Hulme, C., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC - NIH.[1] Retrieved from [Link]

Ring-closing metathesis methods for azepine scaffold construction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ring-Closing Metathesis (RCM) Methods for Azepine Scaffold Construction Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The azepine scaffold (a seven-membered nitrogen-containing ring) is a privileged structural motif in medicinal chemistry, serving as the core for diverse therapeutic agents ranging from antidepressants to protease inhibitors.[1] However, the construction of medium-sized rings (7-8 members) is kinetically and thermodynamically challenged by significant entropic barriers and transannular strain. Ring-Closing Metathesis (RCM) has emerged as the premier methodology to overcome these barriers. This guide provides a rigorous, field-proven framework for synthesizing azepines via RCM, focusing on catalyst selection, substrate pre-organization, and self-validating experimental protocols.

Part 1: Strategic Foundation & Mechanistic Insights

The Medium-Ring Challenge

Unlike 5- or 6-membered rings, the formation of 7-membered azepines sits in a "kinetic dead zone." The probability of the two alkene termini meeting is lower (entropic penalty), and the transition state often suffers from torsional strain (enthalpic penalty).

  • Scientific Reality: Direct cyclization often competes with intermolecular oligomerization.

  • Solution: The RCM reaction must be engineered to favor intramolecular cycloaddition through high dilution (pseudo-high dilution) and conformational control (Thorpe-Ingold effect).

Catalyst Selection Matrix

Choosing the right ruthenium carbene species is critical.

CatalystCharacteristicsBest Use Case for Azepines
Grubbs I (G-I) High initiation rate, lower tolerance for polar groups.Simple, non-polar dienes; rarely the first choice for complex azepines due to sensitivity.
Grubbs II (G-II) High thermal stability, high activity, tolerates sterics.The Workhorse. Ideal for tetrasubstituted double bonds or sterically demanding azepine precursors.
Hoveyda-Grubbs II (HG-II) Phosphine-free, thermally robust, "boomerang" mechanism.The Problem Solver. Best for electron-deficient dienes or when the N-atom has coordinating protecting groups.
Substrate Design: The "Self-Validating" Precursor

A robust RCM protocol starts with the precursor, not the flask.

  • Nitrogen Protection (Critical): Free amines poison Ru-catalysts. You must mask the nitrogen.

    • Recommended: Sulfonamides (Ts, Ns) or Carbamates (Boc, Cbz). These electron-withdrawing groups (EWGs) reduce the Lewis basicity of the nitrogen, preventing catalyst coordination.

    • Rotameric Effect: Bulky protecting groups (e.g., Boc) restrict the conformational freedom of the tether, forcing the alkenes closer (Rotamer effect), significantly accelerating RCM.

Part 2: Experimental Protocols

Protocol A: Standard RCM for Protected Azepines

Applicable to: N-Boc, N-Ts, or N-Cbz protected diallylamines.

Reagents:

  • Solvent: Dichloromethane (DCM), anhydrous, degassed (Sparged with Argon for 15 min).

  • Catalyst: Grubbs II (G-II) or Hoveyda-Grubbs II (HG-II).

  • Concentration: 0.005 M to 0.01 M (Strict adherence required to minimize dimerization).

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the diene precursor (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.01 M .

    • Expert Tip: Do not use higher concentrations (e.g., 0.1 M) for azepines; oligomerization will dominate.

  • Degassing: Sparge the solution with a balloon of Argon for 20 minutes. Oxygen is a catalyst poison.

  • Catalyst Addition: Add the Ru-catalyst (2–5 mol%) as a solid in one portion.

    • Alternative: For larger scales, add the catalyst as a solution in minimal DCM over 1 hour via syringe pump to maintain a low steady-state concentration of active species.

  • Reaction: Heat the mixture to reflux (40°C) under an inert atmosphere. Monitor by TLC or LC-MS.

    • Duration: Typically 2–12 hours.

  • Quenching: Once conversion stalls or completes, cool to room temperature. Add activated charcoal (50 wt% relative to substrate) or DMSO (50 equiv relative to catalyst) and stir for 2 hours to sequester the ruthenium.

  • Purification: Filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography.[2]

Protocol B: The "Salt-Method" for Basic Amines

Applicable to: Substrates where N-protection is undesirable or impossible.

Concept: Protonation of the amine with a Brønsted acid transiently masks the nitrogen lone pair, preventing catalyst poisoning without a covalent protecting group.

Modifications to Protocol A:

  • Acidification: Before adding the catalyst, treat the amine precursor in DCM with 1.05 equiv of p-Toluenesulfonic acid (p-TsOH) or HCl (in ether) . Ensure the salt is soluble (add a small amount of MeOH if necessary, though MeOH can slow RCM; hexafluoroisopropanol (HFIP) is a superior alternative).

  • Catalyst: Use Grubbs II (tolerant of acidic media).[3]

  • Workup: After the reaction, perform a basic wash (sat. NaHCO3) to liberate the free amine azepine before extraction.

Part 3: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst poisoning or steric bulk.1. Switch to HG-II catalyst.2. Add Ti(OiPr)4 (0.3 equiv) to scavenge chelating impurities.3. Increase temperature (use Toluene at 80°C).
Dimerization (Oligomers) Concentration too high.1. Dilute to 0.001 M .2. Use slow addition of the catalyst over 4-6 hours.
Isomerization (Double Bond Migration) Formation of Ru-hydride species.Add 1,4-Benzoquinone (10 mol%) to the reaction mixture to scavenge Ru-hydrides.
Incomplete Conversion Ethylene inhibition.Sparge the reaction with Argon continuously (open system with bubbler) to drive off ethylene gas (Le Chatelier’s principle).

Part 4: Visualization (Pathways & Workflows)

Figure 1: RCM Catalytic Cycle for Azepine Formation

This diagram illustrates the initiation, propagation, and ring-closure steps, highlighting the release of ethylene.

RCM_Mechanism Precursor Diene Precursor (N-Protected) Complex_A Ru-Diene Complex Precursor->Complex_A Coordination Ru_Init Active Ru-Carbene (14-electron species) Ru_Init->Complex_A MCB_1 Metallacyclobutane I Complex_A->MCB_1 [2+2] Cycloaddition Alkylidene Ru-Alkylidene Intermediate MCB_1->Alkylidene Retro-[2+2] Ethylene Ethylene (Gas) (Byproduct) MCB_1->Ethylene Release MCB_2 Metallacyclobutane II (Ring Closing) Alkylidene->MCB_2 Intramolecular Cyclization MCB_2->Ru_Init Regeneration Product Azepine Scaffold (Target) MCB_2->Product Product Release

Caption: The catalytic cycle of Ring-Closing Metathesis. The driving force is the entropic release of volatile ethylene gas.

Figure 2: Optimization Decision Tree

A logical workflow for troubleshooting failed azepine syntheses.

Optimization_Flow Start Start: Standard Protocol (0.01M, G-II, DCM, Reflux) Check_Result Analyze Outcome Start->Check_Result Success Success: Purify & Isolate Check_Result->Success Yield > 70% SM_Recovered No Reaction (SM Recovered) Check_Result->SM_Recovered Low Conversion Oligomers Oligomers/Dimers Observed Check_Result->Oligomers Impure Isomerization Isomerized Product Observed Check_Result->Isomerization Wrong Isomer Sol_Heat Increase Temp (Toluene, 80°C) SM_Recovered->Sol_Heat Sol_Dilute High Dilution (0.001M) Oligomers->Sol_Dilute Sol_Add Add Benzoquinone (Hydride Scavenger) Isomerization->Sol_Add Sol_Cat Switch to HG-II (More Active) Sol_Heat->Sol_Cat If fails

Caption: Decision matrix for optimizing RCM conditions based on experimental outcomes.

References

  • Review of Azepine Synthesis via RCM: Majumdar, K. C., & Ganai, S. (2012). Synthesis of Seven-Membered Heterocycles by Ring-Closing Metathesis. ISRN Organic Chemistry .

  • Protocol for Protected Amines: Oishi, T., et al. (2005). Synthesis of 2,3,4,7-tetrahydro-1H-azepines via ring-closing metathesis. Tetrahedron Letters .

  • Use of Lewis Acids/Additives: Voigtritter, K., & Lippstreu, J. (2019). The roles of Lewis acidic additives in organotransition metal catalysis. Organic & Biomolecular Chemistry .

  • Prevention of Isomerization: Hong, S. H., & Sanders, D. P. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society .[4]

  • General RCM Mechanism & Catalysts: Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition .

Sources

Palladium-catalyzed cross-coupling reactions using azepine carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling Architectures for Azepine Carbamates

Executive Summary & Strategic Relevance

Azepine carbamates (N-protected azepines and azepanes) represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster therapeutics such as Lorcaserin (5-HT2C agonist) and Benazepril (ACE inhibitor). However, the functionalization of these 7-membered rings is notoriously difficult due to transannular interactions, conformational flexibility, and the potential for ring contraction.

This guide moves beyond standard textbook definitions to provide a field-validated roadmap for Palladium-catalyzed cross-coupling. We focus on two high-value transformations:

  • Suzuki-Miyaura Coupling of Halo-Azepines: Addressing the instability of vinyl halides in 7-membered rings.

  • Directed α-C(sp³)-H Arylation: Utilizing the carbamate moiety as a weak directing group (DG) to install aryl groups adjacent to the nitrogen—a "magic methyl" equivalent for potency enhancement.

Critical Mechanistic Insight: The Carbamate "Anchor"

In palladium catalysis, the carbamate group on the azepine nitrogen (e.g., N-Boc, N-Cbz) is not merely a protecting group; it is a modulator of reactivity .

  • Electronic Effect: It withdraws electron density from the nitrogen, preventing catalyst poisoning (Pd–N coordination) which is common with free amines.

  • Conformational Lock: In C-H activation, the carbonyl oxygen of the carbamate coordinates with Pd(II), directing the metal to the proximal α-position. This overcomes the entropic penalty of activating a flexible 7-membered ring.

Protocol A: Suzuki-Miyaura Coupling of C-Halo-Azepines

Application: Late-stage diversification of the azepine core (C4/C5 positions). Challenge: 4-halo- or 5-halo-azepines are prone to elimination or isomerization under basic conditions.

Optimized Reaction Conditions
ParameterStandard ConditionHigh-Difficulty Condition (Steric Bulk)Rationale
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)Bidentate ligands (dppf) stabilize Pd against aggregation; XPhos facilitates oxidative addition of hindered halides.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Milder carbonate prevents base-mediated ring opening; Phosphate is required for bulky boronic acids.
Solvent 1,4-Dioxane / H₂O (9:1)n-Butanol / H₂O (4:1)Aqueous biphasic systems promote transmetalation.
Temp 80 °C100 °CHigher energy required for bulky substrates.
Time 4–12 hours12–24 hours
Step-by-Step Protocol
  • Prep: Charge a reaction vial with 4-bromo-N-Boc-azepine (1.0 equiv), Arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Inerting: Cap the vial and purge with Argon for 5 minutes. Note: Oxygen is the primary cause of homocoupling byproducts.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly under a counter-flow of Argon.

  • Solvation: Add degassed 1,4-Dioxane/Water (9:1, 0.2 M concentration).

  • Reaction: Heat to 80 °C. Monitor by LC-MS.

    • Checkpoint: If starting material persists after 4h, add 0.5 equiv of fresh boronic acid (boronic acids often deboronate faster than they couple).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hex/EtOAc). Warning: Azepine double bonds can be sensitive to acidic silica; add 1% Et₃N to the eluent.

Protocol B: Enantioselective α-C(sp³)-H Arylation (The "Beak-Campos" Approach)

Application: Direct introduction of aryl groups next to the nitrogen in saturated azepanes. Mechanism: A deprotonative cross-coupling pathway where the carbamate directs lithiation (or direct Pd-insertion), followed by transmetalation.

The "Sparteine Surrogate" Workflow

This protocol avoids the use of cryogenic lithiation by using a Pd(0)/Pd(II) catalytic cycle driven by a weak base, often requiring specific ligands to induce chirality or reactivity.

Key Reagents:

  • Substrate: N-Boc-azepane.

  • Catalyst: Pd(OAc)₂ / P(t-Bu)₃ or IPr (NHC ligand).

  • Base: Cs₂CO₃ or K₂CO₃ (anhydrous).

  • Additive: Pivalic acid (30 mol%) – Crucial proton shuttle.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the carbamate directing group (DG).

CH_Activation cluster_legend Key Interaction Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Carbamate Coordination) OxAdd->LigEx + Azepine-N-Boc CMD CMD Step (Concerted Metalation-Deprotonation) LigEx->CMD Base/PivOH RedElim Reductive Elimination (C-C Bond Formation) CMD->RedElim - H-Base RedElim->Pd0 Regeneration Product α-Aryl Azepine Carbamate RedElim->Product Text1 The Carbamate Oxygen stabilizes the Pd(II) intermediate during CMD.

Caption: Catalytic cycle for the Pd-catalyzed α-arylation of azepine carbamates via Concerted Metalation-Deprotonation (CMD).

Experimental Protocol (C-H Activation)
  • Vessel Prep: Flame-dry a Schlenk tube and cool under Argon.

  • Reagent Load: Add N-Boc-azepane (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ligand (e.g., DavePhos or P(t-Bu)₃ HBF₄, 10 mol%).

  • Base/Additive: Add Cs₂CO₃ (1.5 equiv) and Pivalic Acid (30 mol%).

    • Why Pivalic Acid? It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage step (CMD mechanism).

  • Solvent: Add anhydrous Toluene or Mesitylene (0.3 M).

  • Reaction: Seal and heat to 100–110 °C for 16 hours.

  • Filtration: Cool to RT, filter through Celite to remove inorganic salts.

  • Analysis: Analyze crude by ¹H NMR. The α-proton signal (usually δ 3.0–4.0 ppm) will shift significantly or disappear upon arylation.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by trace amines or ineffective activation.Switch to pre-formed catalysts like Pd(dba)₂ or SingaCycle™ catalysts. Ensure inert atmosphere is rigorous.
Protodeboronation (Suzuki) Boronic acid instability in aqueous base.Switch to Boronic Esters (BPin) or add the base slowly via syringe pump. Use anhydrous conditions with CsF.
Ring Contraction Transannular attack during Pd(II) intermediate stage.Lower temperature to 60 °C. Increase solvent dilution (0.05 M) to favor intermolecular coupling over intramolecular rearrangement.
Black Precipitate (Pd Black) Catalyst decomposition (ligand dissociation).Add excess ligand (Ligand:Pd ratio 2:1 or 3:1). Use Pd(OAc)₂ + PCy₃ .

References

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Campos, K. R. (2006).[1] Direct sp³ C–H Bond Activation Adjacent to Nitrogen in Heterocycles. Journal of the American Chemical Society, 128(11), 3538–3539. Link

  • Balskus, E. P., & Jacobsen, E. N. (2007). Asymmetric Catalysis of the Transannular Reaction of N-Boc-Azepines. Science, 317(5841), 1046-1049. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Doyle, A. G. (2015). Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines. Chemistry – A European Journal, 21(31), 11010-11013.[2] Link

Disclaimer: All protocols involve hazardous chemicals. Standard PPE (lab coat, gloves, goggles) and fume hood usage are mandatory. Consult SDS for specific reagents.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in azepine ring formation

[1]

Current Status: Online 🟢 Lead Scientist: Dr. H. Chen, Senior Application Scientist Topic: Troubleshooting Low Yields in Azepine (7-Membered Ring) Formation

Welcome to the Bench

You are likely here because your 7-membered ring cyclization has stalled, yielded "black tar," or produced an inseparable mixture of oligomers. You are not alone. Azepine formation sits in the "medium-sized ring" valley of difficulty—plagued by entropic disfavor (harder to close than 5- or 6-membered rings) and enthalpic strain (transannular interactions).

This guide bypasses generic advice. We focus on the two most prevalent methodologies: Ring-Closing Metathesis (RCM) and Ring Expansion (Schmidt/Beckmann) .

Module 1: Ring-Closing Metathesis (RCM)

The Scenario: You are attempting to close a diene precursor using a Ru-carbene catalyst (Grubbs/Hoveyda-Grubbs), but conversion is low or the product is oligomeric.

Diagnostic Flowchart: RCM Failure Analysis

RCM_TroubleshootingStartIssue: Low Yield / No CyclizationCheckConcCheck Concentration(Is it > 5 mM?)Start->CheckConcDilutionAction: Dilute to < 2 mM(Pseudo-high dilution)CheckConc->DilutionYes (Oligomers formed)CheckAmineDoes substrate havefree/basic Amine?CheckConc->CheckAmineNo (SM remains)ProtectAction: Add Lewis Acid (Ti(OiPr)4)or convert to HCl saltCheckAmine->ProtectYes (Catalyst Poisoning)CheckIsomIs product isomerized?CheckAmine->CheckIsomNoAdditiveAction: Add Benzoquinoneor switch to Grubbs IICheckIsom->AdditiveYes (Double bond migration)

Figure 1: Decision matrix for diagnosing RCM failures in azepine synthesis.

FAQ: RCM Specifics

Q: My catalyst dies immediately. The solution turns from purple/green to brown/black within minutes. Why? A: This is likely Lewis Basic Coordination . If your azepine precursor contains a secondary or tertiary amine, the nitrogen lone pair coordinates to the Ruthenium center, effectively poisoning the catalyst.

  • The Fix:

    • Protonation: Run the reaction on the ammonium salt (use HCl or TFA to protonate the amine). The ammonium cation cannot coordinate to Ru.

    • Lewis Acid "Decoy": Add Ti(OiPr)₄ (Titanium isopropoxide) to the reaction mixture before adding the catalyst. The Ti species binds the nitrogen lone pair, leaving the Ru catalyst free to engage the alkene.

Q: I see the product mass, but the NMR is messy and yield is <30%. A: You are fighting Oligomerization . 7-membered rings are entropically difficult to close. If the concentration is too high, Intermolecular Metathesis (ADMET) wins over Intramolecular RCM.

  • The Fix: Implement Pseudo-High Dilution . Do not just dump the substrate in. Dissolve your catalyst in the total solvent volume (e.g., to reach 1 mM final conc). Slowly add your substrate (dissolved in a small amount of solvent) via syringe pump over 2–4 hours. This keeps the instantaneous concentration of unreacted diene extremely low, statistically favoring cyclization.

Data: Catalyst & Additive Selection
Precursor TypeRecommended CatalystCritical AdditiveReason
Basic Amine (2°/3°)Grubbs IITi(OiPr)₄ or HCl Prevents N-Ru coordination (poisoning).
Amide/Lactam Hoveyda-Grubbs IINoneAmides are less Lewis basic; HG-II is more robust.
Allyl Amine Grubbs IBenzoquinone Prevents isomerization of the double bond.
Sterically Hindered Grela CatalystHigh Temp (Reflux)Modified ligands increase initiation rate.

Module 2: Ring Expansion (Schmidt & Beckmann)

The Scenario: You are expanding a cyclohexanone to a caprolactam (azepan-2-one) using hydrazoic acid (Schmidt) or hydroxylamine (Beckmann), but getting the wrong isomer or decomposition.

Mechanism & Regiocontrol

The critical failure point in ring expansion is Migratory Aptitude . The group anti-periplanar to the leaving group (N₂ in Schmidt, OH/OR in Beckmann) is the one that migrates.

Schmidt_MechanismKetoneCyclohexanoneDerivativeAzidohydrinAzidohydrinIntermediateKetone->Azidohydrin+ HN3 / H+MigrationMigration Step(Anti-Periplanar)Azidohydrin->Migration- H2OProductAzepan-2-one(Lactam)Migration->Product- N2 (Driving Force)

Figure 2: The Schmidt reaction pathway.[1] The migration step determines regioselectivity.

FAQ: Ring Expansion

Q: I am getting the "wrong" lactam isomer. How do I control which side of the ketone migrates? A: Regioselectivity is governed by electronic and steric factors.

  • Schmidt Reaction: Generally, the carbon with the higher migratory aptitude (more electron-donating, better able to stabilize positive charge) migrates. Tertiary > Secondary > Primary.

  • The Fix: If you need the less substituted carbon to migrate, the Schmidt reaction is difficult to force. Switch to the Beckmann Rearrangement . In the Beckmann, you can separate the syn and anti oxime isomers. The group anti to the hydroxyl will migrate. By isolating the specific oxime isomer, you lock in the regiochemistry.

Q: The reaction turns into a black tar (Polymerization). A: Caprolactams are monomers for Nylon-6. Strong acid + heat + concentrated monomer = Polymerization.

  • The Fix:

    • Lewis Acid Mediation: Instead of using neat TfOH or H₂SO₄, use BF₃·OEt₂ or TiCl₄ in DCM. These milder conditions often effect rearrangement without triggering polymerization.

    • Temperature Control: Keep the reaction < 0°C during the addition of the azide/acid. The exotherm is significant and can trigger decomposition.

Module 3: Azepine Stability & Isolation

The Scenario: You synthesized the ring, but it degrades during silica column chromatography or storage.

Q: My 1H-azepine product disappears on the column. A: 1H-azepines are anti-aromatic (8

  • The Fix: You must stabilize the ring electronically. Ensure the nitrogen has a strong Electron Withdrawing Group (EWG) like -Boc, -Ts (Tosyl), or -Cbz . This pulls electron density from the ring, breaking the anti-aromatic conjugation and stabilizing the 1H-form.

  • Purification: Use neutralized silica (treat silica with 1-5% Triethylamine in hexanes) or Alumina. Acidic silica will catalyze the rearrangement or hydrolysis of the enamine functionality in the ring.

References

  • Grubbs, R. H., et al. (2006). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Organic Letters . (Discusses catalyst selection and preventing isomerization).

  • Aubé, J., et al. (1991). Intramolecular Schmidt Reaction of Alkyl Azides. Journal of the American Chemical Society . (The authoritative guide on Schmidt reaction regioselectivity and mechanism).

  • Furstner, A., et al. (2000). Olefin Metathesis in Organic Synthesis. Angewandte Chemie . (Detailed protocols on using Ti(OiPr)4 to prevent amine poisoning in RCM).

  • Paquette, L. A. (1984). Recent Synthetic Developments in the Azepine Field. Aldrichimica Acta. (Classic review on azepine stability and tautomerism).

For further assistance, please upload your specific reaction scheme to our secure server for a detailed kinetic analysis.

Solving solubility issues of azepine carbamates in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: AZP-SOL-001

Subject: Troubleshooting solubility profiles for 5H-dibenz[b,f]azepine-5-carboxamide derivatives and related carbamates.

The Knowledge Base: Why is this happening?

User Query: "Why won't my azepine carbamate dissolve in standard organic solvents like Ethyl Acetate or Diethyl Ether?"

Technical Insight: Azepine carbamates (e.g., Oxcarbazepine, Eslicarbazepine Acetate) exhibit "brick dust" physical properties. This is not a simple polarity issue; it is a thermodynamic battle against crystal lattice energy.

  • Rigid Tricyclic Core: The dibenz[b,f]azepine ring system is conformationally rigid. This allows the molecules to pack extremely tightly in the solid state, maximizing

    
     stacking interactions.
    
  • Intermolecular Hydrogen Bonding: The carbamate/carboxamide moiety (

    
    ) acts as both a hydrogen bond donor and acceptor. In the solid state, these form strong intermolecular networks that most solvents cannot disrupt at room temperature.
    
  • High Melting Points: These compounds often have melting points >180°C (e.g., Oxcarbazepine ~215°C). High melting point correlates directly with high crystal lattice energy, requiring significant energy (heat) or specific solvent interactions to break.

The "Like Dissolves Like" Trap: Standard "polar" solvents like Ethanol often fail because they cannot compete with the compound's internal cohesion. You need solvents that are H-bond disruptors or have high Dipolar Polarizability .

Solvent Selection Matrix

Status: Verified Data based on Hansen Solubility Parameters (HSP).

Solvent ClassSuitabilityRecommended SolventsTechnical Notes
Chlorinated ⭐⭐⭐⭐⭐ (Excellent)Dichloromethane (DCM), ChloroformPrimary Choice. High dispersion forces match the aromatic rings; moderate polarity disrupts the crystal lattice.
Polar Aprotic ⭐⭐⭐⭐⭐ (Excellent)DMSO, DMF, DMAcUniversal Solvents. Will dissolve almost any azepine carbamate but difficult to remove (high boiling point). Use for stock solutions, not workups.
Cyclic Ethers ⭐⭐⭐ (Moderate)THF, DioxaneGood for intermediate solubility. often requires heating.
Alcohols ⭐⭐ (Poor to Fair)Methanol, EthanolGenerally poor solubility at RT. Methanol is useful only as a co-solvent with DCM to break H-bonds.
Esters/Ketones ⭐ (Poor)Ethyl Acetate, AcetoneAvoid. Usually results in suspension or "oiling out."
Hydrocarbons 💀 (Insoluble)Hexanes, Heptane, TolueneAnti-solvents. Use these only to precipitate the product after dissolution.

Troubleshooting Wizard (Decision Tree)

Visualizing the Workflow: Use this logic flow to determine the correct solvent system for your specific process (Reaction, Purification, or Analysis).

Solubility_Workflow Start Start: Define Goal Goal Is this for Synthesis, Purification, or Analysis? Start->Goal Synth Synthesis/Reaction Goal->Synth Synthesis Purify Purification/Recrystallization Goal->Purify Purification Analysis Analysis (HPLC/NMR) Goal->Analysis Analysis TempCheck Can reaction tolerate Reflux (>60°C)? Synth->TempCheck Toluene Use Toluene/THF (Reflux) TempCheck->Toluene Yes DCM Use DCM or Chloroform (Room Temp) TempCheck->DCM No SolventCheck Does it dissolve in hot Ethanol? Purify->SolventCheck Ethanol Recrystallize from Ethanol SolventCheck->Ethanol Yes Binary Switch to Binary System: DCM + Toluene SolventCheck->Binary No (Most Common) DMSO Use DMSO-d6 or DMF (for injection) Analysis->DMSO

Caption: Decision tree for selecting solvent systems based on experimental intent.

Advanced Protocols: The "DCM/Toluene" System

Issue: User cannot recrystallize the product. It is too soluble in DCM but insoluble in Toluene. Solution: The "Displacement Crystallization" Method.

This protocol utilizes the high solubility of azepines in DCM and their insolubility in Toluene to create a controlled crystal growth environment, avoiding the "oiling out" phenomenon common with simple evaporation.

Protocol ID: REC-AZP-05

Step 1: Dissolution

  • Place crude azepine carbamate (e.g., 10g) in a round-bottom flask.

  • Add Dichloromethane (DCM) in small portions at Room Temperature (RT).

  • Ratio Guideline: Aim for a 1:10 to 1:20 (w/v) ratio. (e.g., 10g solid in 100-200mL DCM).

  • Stir until a clear solution is obtained. If faint turbidity persists, filter through a celite pad to remove inorganic salts.

Step 2: The Anti-Solvent Addition

  • While stirring the DCM solution, slowly add Toluene .

  • Ratio Guideline: Add Toluene at a ratio of roughly 5:1 relative to the DCM volume used.

  • Observation: The solution should remain clear. If precipitation occurs immediately, you added Toluene too fast. Add a small amount of DCM to redissolve.

Step 3: The Displacement (Evaporative Crystallization)

  • Transfer the flask to a rotary evaporator (Rotavap).

  • Set the bath temperature to 40°C (slightly above DCM boiling point: 39.6°C, but well below Toluene: 110.6°C).

  • Apply vacuum gently (start at 800 mbar, slowly lower to 400 mbar).

  • Mechanism: The DCM evaporates selectively. As the DCM fraction decreases, the solvent power drops, and the azepine carbamate begins to crystallize slowly from the Toluene-rich phase.

  • Stop when the volume is reduced by ~80% and a thick slurry has formed.

Step 4: Isolation

  • Cool the slurry to 0-5°C in an ice bath for 30 minutes.

  • Filter the white crystalline solid.

  • Wash with cold Toluene.

Frequently Asked Questions (FAQs)

Q: I need to run an NMR, but my compound precipitates in CDCl3. What should I do? A: While DCM (and by extension Chloroform) is a good solvent, high concentrations can saturate.

  • Fix: Add 1-2 drops of MeOD (Methanol-d4) or DMSO-d6 to your CDCl3 tube. This breaks the intermolecular hydrogen bonds [1] helping the lattice collapse. Alternatively, run the spectrum in pure DMSO-d6 at 300K.

Q: My product "oiled out" during recrystallization from Ethyl Acetate/Hexane. How do I fix it? A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes. This happens because the boiling point of the solvent is higher than the melting point of the solvated impurity mix, or the polarity gap is too wide.

  • Fix: Re-dissolve the oil in a minimum amount of DCM. Add the anti-solvent (Hexane or Toluene) very slowly with vigorous stirring. Seed the solution with a tiny crystal of pure product if available. Switch to the DCM/Toluene protocol (Section 4) which is more robust for azepines [2].

Q: Can I use Acetone? A: Acetone is generally a poor choice for azepine carbamates. It often has "marginal" solubility, meaning it dissolves the compound when hot but holds onto it too tightly when cold (poor recovery), or requires such large volumes that yield is lost.

Mechanistic Visualization: Breaking the Lattice

Understanding how the solvent works helps you improvise.

Dissolution_Mechanism Solid Solid Crystal (Lattice) Solvated Solvated Molecule Solid->Solvated Requires Energy (Breaking Lattice) DCM DCM (Dispersion) DCM->Solid Intercalates via Pi-Stacking Match DCM->Solvated Synergistic Solvation MeOH MeOH (H-Bond) MeOH->Solid Caps H-Bond Donors/Acceptors MeOH->Solvated Synergistic Solvation

Caption: Synergistic effect of Binary Solvents. DCM attacks the hydrophobic rings; Methanol (or DMSO) caps the polar carbamate H-bonds.

References

  • Cayman Chemical. (2022).[1] Product Information: Oxcarbazepine.[1][2][3] Link

  • Google Patents. (2007). Crystal forms of oxcarbazepine and processes for their preparation (US7183272B2). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34312, Oxcarbazepine. Link

  • ResearchGate. (2015). Evaporative Crystallization of Carbamazepine from Different Organic Solvents. Link

  • Hansen Solubility Parameters. (2023). Hansen Solubility Parameters: A User's Handbook. Link

Sources

Minimizing side reactions during azepine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Minimizing Side Reactions in Azepine Functionalization

Welcome to the Azepine Functionalization Support Hub

Scope: This guide addresses the thermodynamic fragility of the seven-membered azepine ring. Unlike six-membered heterocycles (pyridines), azepines possess significant anti-aromatic character (in 1H forms) or polyenic reactivity, making them prone to ring contraction, polymerization, and oxidative degradation.

Safety Critical Warning: Many protocols below involve pyrophoric organolithiums (t-BuLi) and high-energy azides. All workflows assume the use of Schlenk lines or glovebox containment.[1]

Module 1: The "Cold Line" – Lithiation & Electrophilic Trapping[2]

Context: Direct C–H functionalization of azepines via lithiation is the most powerful method for introducing complexity, but it is plagued by the "Black Tar" phenomenon—rapid polymerization due to ring opening.

Core Logic: The Dipole Stabilization Principle

You cannot lithiate a bare azepine. The nitrogen lone pair must be chemically "tied back" using an Electron Withdrawing Group (EWG) like tert-butoxycarbonyl (Boc). This serves two purposes:

  • Dipole Stabilization: It directs lithiation to the C2 (

    
    ) position via coordination (Complex Induced Proximity Effect - CIPE).
    
  • Ring Protection: It reduces the electron density of the polyene system, discouraging electrophilic attack on the ring itself.

Troubleshooting Guide: Lithiation Failures
SymptomDiagnosisRoot CauseCorrective Action
Reaction turns black/tarry immediately upon base addition. Ring Fragmentation Temperature > -70°C. The lithiated species is thermally unstable and undergoes electrocyclic ring opening to hexatrienyl anions.Hard Stop. Ensure internal probe reads -78°C before addition. Switch from n-BuLi to t-BuLi (faster exchange at lower temp).
Recovery of starting material (No Reaction). Kinetic Barrier n-BuLi is too aggregated or insufficiently basic for C2 deprotonation at -78°C.Use TMPLi (Lithium 2,2,6,6-tetramethylpiperidide) or add TMEDA to break organolithium aggregates.
Product is a dihydropyridine or dimer. Nucleophilic Attack The base acted as a nucleophile, attacking the C2=C3 double bond instead of deprotonating.Switch to a non-nucleophilic base (LDA or LiTMP). Ensure N-protecting group is bulky (Boc).
Standard Operating Procedure (SOP): C2-Lithiation of N-Boc-Azepine
  • Preparation: Flame-dry a Schlenk flask. Add N-Boc-azepine (1.0 equiv) and anhydrous THF (0.1 M).

  • Cryogenics: Cool to -78°C (Dry ice/Acetone). Wait 15 mins for thermal equilibration.

  • Lithiation: Add t-BuLi (1.1 equiv) dropwise over 10 mins.

    • Note: The solution should turn deep yellow/orange. If it turns brown/black, the ring has opened.

  • Trapping: Stir for 30 mins at -78°C. Add electrophile (e.g., MeI, aldehydes) neat or in THF.

  • Quench: Add MeOH at -78°C. Do not warm up before quenching.

Visualizing the Pathway

LithiationLogic cluster_legend Mechanism Check Start N-Boc-Azepine Substrate Base Add Organolithium Base Start->Base TempCheck Check Temperature Base->TempCheck Lithiation C2-Lithio Species Formed (Stable < -70°C) TempCheck->Lithiation T = -78°C RingOpen Ring Opening (Hexatrienyl Anion) TempCheck->RingOpen T > -60°C Product C2-Functionalized Azepine Lithiation->Product Electrophile Trap Polymer Black Tar / Polymerization RingOpen->Polymer

Figure 1: Thermodynamic bifurcation in azepine lithiation. Temperature control is the sole determinant between functionalization and destruction.

Module 2: Transition Metal Catalysis – Preventing Contraction

Context: Using Palladium (Pd) or Rhodium (Rh) for cross-coupling. The Trap: Azepines are thermodynamically eager to become benzene derivatives. Metal catalysts often lower the activation energy for ring contraction (extrusion of nitrenes or rearrangement) rather than the desired coupling.

FAQ: Catalytic Failure Modes

Q: Why does my Suzuki coupling yield a benzene derivative instead of an arylated azepine? A: You are witnessing aromatization-driven contraction . The metal center coordinates to the diene system. If the nitrogen is not electron-deficient, the ring can extrude a nitrene fragment or rearrange to a thermodynamically stable benzene ring.

  • Fix: Ensure the Nitrogen is protected with a strong EWG (Tosyl, Nosyl, or Boc). Electron-rich azepines (N-Alkyl) are incompatible with high-temperature Pd cycles.

Q: The reaction stalls (0% conversion) despite active catalyst. A: Catalyst Poisoning. The azepine nitrogen (if unprotected or weakly protected) binds irreversibly to the Pd/Rh center, displacing the phosphine ligands required for the catalytic cycle.

  • Fix: Use bulky biaryl phosphine ligands (e.g., XPhos , RuPhos ) that sterically prevent N-metal coordination.

Data: Protecting Group Efficacy in Pd-Catalyzed Coupling
Protecting Group (N-R)Electronic NatureYield (Suzuki Coupling)Primary Side Product
H (Unprotected) Basic / Nucleophilic< 5%Catalyst-Azepine Complex
Methyl (Me) Electron Donating10-20%Ring Contraction (Benzene)
Acetyl (Ac) Weak EWG45-60%Hydrolysis / Isomerization
Boc / Cbz Strong EWG / Bulky > 85% None
Module 3: Photochemical Ring Expansion (The "Synthesis" Line)

Context: Synthesizing azepines from aryl azides via photolysis. The Issue: The reaction turns into a dark sludge ("Polymerization") or yields anilines.

Mechanism: Singlet vs. Triplet Nitrene

Upon irradiation, the aryl azide loses


 to form a Singlet Nitrene .
  • Path A (Desired): Ring expansion to a dehydroazepine.[2]

  • Path B (Undesired): Intersystem crossing (ISC) to a Triplet Nitrene . The triplet state acts as a diradical, abstracting hydrogens (forming anilines) or dimerizing (forming azo-dyes/tars).

Troubleshooting: Promoting the Singlet State
ObservationDiagnosisSolution
Formation of Anilines (Ar-NH2) Triplet Trap The nitrene is crossing to the triplet state and abstracting H from the solvent. Switch solvent to non-H-donating (e.g., Freon, or pure nucleophile). Avoid THF if H-abstraction is observed.
Formation of Azo-dimers (Ar-N=N-Ar) Concentration Effect Reaction is too concentrated. Nitrenes are reacting with each other.[2][3] Dilute to < 0.01 M.
Low Yield of Azepine Lack of Nucleophile The ring-expanded intermediate (azirine/ketenimine) needs a nucleophile to "lock" the 7-membered ring. Add diethylamine or alkoxide to the mixture.
Visualizing the Photochemical Divergence

PhotoChem cluster_tips Control Factors Azide Aryl Azide Light hv (UV) Azide->Light Singlet Singlet Nitrene (Short Lived) Light->Singlet Triplet Triplet Nitrene (Diradical) Singlet->Triplet Intersystem Crossing (ISC) Expansion Ring Expansion (Azepine) Singlet->Expansion Fast Trapping Sludge Aniline / Azo Dimer (Side Products) Triplet->Sludge H-Abstraction / Dimerization Tip1 Use Nucleophilic Solvent Tip2 High Dilution

Figure 2: The Nitrene Fork. Success depends on trapping the Singlet state before it relaxes to the destructive Triplet state.

References
  • Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.[4] Journal of the American Chemical Society.[3][4] Link

    • Relevance: Establishes the protocol for lithiation of N-Boc heterocycles and the importance of steric bulk in preventing ring fragment
  • Budruev, A. V., et al. (2011).[3] Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry. Link

    • Relevance: Defines the photochemical parameters (dilution, flow) required to favor ring expansion over triplet nitrene side reactions.
  • Paquette, L. A. (1984). Modern Heterocyclic Chemistry. (Foundational text on Azepine thermal instability and ring contraction mechanisms).
  • Philippova, A. N., et al. (2022).[5] Synthesis of functionalized azepines via Cu(I)-catalyzed tandem amination/cyclization reaction of fluorinated allenynes.[5] Molecules. Link

    • Relevance: Demonstrates modern metal-catalyzed approaches and the necessity of specific substitution p
  • Gau, M. R., & Zdilla, M. J. (2016).[6] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Link

    • Relevance: Provides the mandatory safety baseline for handling t-BuLi in these high-risk protocols.

Sources

Azepine Isomer Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Azepine Isomer Purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in separating complex mixtures of azepine isomers. The following content provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work. The methodologies described are grounded in established scientific principles to ensure reliability and reproducibility.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of azepine isomers, offering step-by-step solutions and the rationale behind them.

Chromatographic Separations (HPLC/SFC)

Question: I am seeing poor or no resolution between my azepine constitutional isomers on a standard C18 column. What are my next steps?

Answer:

Poor resolution of constitutional isomers on a standard C18 column is a frequent challenge due to their similar hydrophobic properties. To enhance separation, you must exploit other physicochemical differences.

Immediate Troubleshooting Steps:

  • Mobile Phase Modification:

    • Solvent Strength: Methodically vary the organic modifier (e.g., acetonitrile, methanol) percentage. A shallower gradient or isocratic elution with lower organic content can increase retention and improve resolution.

    • Additive Introduction: Incorporate additives like formic acid or trifluoroacetic acid (0.1% v/v) to the mobile phase. These can protonate basic nitrogen atoms in the azepine ring, altering polarity and interaction with the stationary phase. For Mass-Spec compatibility, formic acid is preferred over phosphoric acid.

    • Alternative Solvents: Consider using tetrahydrofuran (THF) as a polar modifier, which can offer different selectivity for aromatic compounds.

  • Alternative Stationary Phases:

    • Phenyl-Hexyl Columns: These columns provide pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic isomers.

    • Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of aromatic, dipole-dipole, and ion-exchange interactions, providing unique selectivity for positional isomers.

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can provide excellent separation of isomers with differing pKa values.

Workflow for Method Development:

Caption: Workflow for troubleshooting poor isomer resolution.

Question: My chiral separation of azepine enantiomers on a polysaccharide-based column is failing. What factors should I investigate?

Answer:

Successful chiral separations are highly dependent on the specific interactions between the analyte and the chiral stationary phase (CSP). Failure to achieve separation can often be rectified by systematically adjusting chromatographic parameters.

Key Troubleshooting Areas:

  • Mobile Phase Composition:

    • Modifier Choice: The choice of alcohol (e.g., methanol, ethanol, isopropanol) as the organic modifier in normal phase or SFC can significantly impact enantioselectivity. Isopropanol, for instance, is a stronger hydrogen bond acceptor and can disrupt interactions necessary for separation. A systematic screening of these modifiers is recommended.

    • Additive Effects: For basic azepines, adding a small amount of a basic additive like diethylamine (DEA) or for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can improve peak shape and resolution by minimizing secondary interactions with the silica support.

  • Temperature:

    • Column temperature affects the thermodynamics of chiral recognition. Both sub-ambient and elevated temperatures should be explored. Lower temperatures often enhance enantioselectivity by increasing the stability of transient diastereomeric complexes formed on the CSP.

  • Supercritical Fluid Chromatography (SFC) as an Alternative:

    • SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. The use of supercritical CO2 with alcohol modifiers and additives can offer unique selectivity.

Data Summary: Chiral Selector Screening

Chiral Stationary Phase (CSP) TypeCommon ModifiersPotential InteractionsBest For
Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD)Hexane/Ethanol, MethanolHydrogen bonding, pi-pi, steric interactionsBroad range of chiral compounds
Protein-based (e.g., AGP, HSA)Aqueous buffers with organic modifiersHydrophobic and polar interactionsIonizable compounds
Pirkle-type (e.g., Whelk-O® 1)Hexane/IsopropanolPi-pi stacking, hydrogen bondingAromatic compounds
Crystallization-Based Separations

Question: I am attempting to separate azepine diastereomers by crystallization, but the isolated solid has the same diastereomeric ratio as the starting material. How can I improve this?

Answer:

When diastereomers co-crystallize, it indicates that the chosen solvent system does not sufficiently differentiate their solubilities. A systematic approach to solvent screening and controlling the crystallization kinetics is necessary.

Troubleshooting Protocol:

  • Solvent Screening:

    • Single Solvent Systems: Test a wide range of solvents with varying polarities (e.g., ethanol, ethyl acetate, dichloromethane, hexane). The goal is to find a solvent in which one diastereomer is significantly less soluble than the other, especially at lower temperatures.

    • Binary Solvent Systems: If a single solvent is not effective, use a binary system. Dissolve the mixture in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, gently heat until the solution is clear and allow it to cool slowly.

  • Control of Crystallization Rate:

    • Slow Cooling: Rapid cooling often leads to the trapping of impurities and the co-crystallization of both diastereomers. Allow the solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.

    • Slow Evaporation: Dissolve the sample in a suitable solvent and allow the solvent to evaporate slowly over several days. This can sometimes yield high-quality crystals of the less soluble diastereomer.

  • Seeding:

    • If you have a small amount of the pure, desired diastereomer, add a single crystal (a "seed") to the supersaturated solution. This will promote the crystallization of that specific diastereomer.

Experimental Workflow for Diastereomeric Crystallization:

CrystallizationWorkflow Start Diastereomeric Mixture SolventScreen Systematic Solvent Screening (Single and Binary Systems) Start->SolventScreen Dissolve Dissolve in Minimal Hot Solvent SolventScreen->Dissolve Cool Slow Cooling Dissolve->Cool Seed Seeding (Optional) Cool->Seed Isolate Isolate Crystals by Filtration Seed->Isolate Analyze Analyze Diastereomeric Ratio Isolate->Analyze Success Enriched Diastereomer Analyze->Success Ratio Improved Failure No Enrichment Analyze->Failure Ratio Unchanged Failure->SolventScreen Re-screen Solvents

Caption: Decision tree for optimizing diastereomer separation by crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between separating constitutional isomers and stereoisomers (enantiomers/diastereomers) of azepines?

A1: Constitutional isomers have different connectivity of atoms and thus different physical properties (e.g., boiling point, polarity), making them separable by standard techniques like silica gel chromatography or distillation. Stereoisomers have the same connectivity but different spatial arrangements. Diastereomers have different physical properties and can be separated by standard chromatography or crystallization. Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment and require a chiral environment for separation, such as a chiral stationary phase in HPLC or the formation of diastereomeric salts.

Q2: When should I choose preparative HPLC versus fractional crystallization for isomer separation?

A2: The choice depends on the scale of the separation, the properties of the isomers, and the available resources.

FeaturePreparative HPLC/SFCFractional Crystallization
Scale Milligrams to kilogramsGrams to multi-ton scale
Resolution High resolving power for closely related isomersDepends on solubility differences; can be very high
Development Time Can be faster for analytical method developmentCan be more empirical and time-consuming to find the right conditions
Solvent Usage Can be high, especially for large-scale separationsGenerally more solvent-efficient
Cost Higher initial equipment cost and solvent costsLower equipment cost but can be labor-intensive

Q3: How can I separate enantiomers if I do not have access to a chiral HPLC or SFC system?

A3: You can use a classical resolution technique involving the formation of diastereomeric salts.

Step-by-Step Protocol for Diastereomeric Salt Resolution:

  • React the racemic azepine (assuming it is basic) with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.

  • These diastereomeric salts now have different physical properties , including solubility.

  • Use fractional crystallization (as described in the troubleshooting section) to selectively crystallize one of the diastereomeric salts.

  • Isolate the pure diastereomeric salt by filtration.

  • Regenerate the enantiomerically pure azepine by treating the salt with a base to neutralize the chiral acid. The free amine can then be extracted.

Q4: My azepine derivative seems to be unstable on silica gel. What are my purification options?

A4: Azepine derivatives can be sensitive to the acidic nature of standard silica gel.

  • Use Neutralized or Basic Media: Consider using neutral alumina for column chromatography or treating the silica gel with a base like triethylamine before use.

  • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on C18 or other hydrophobic stationary phases is an excellent alternative as it avoids the acidic silica surface.

  • Crystallization: If the compound is crystalline, crystallization is a non-destructive purification method that avoids contact with stationary phases.

References

  • Huang, S., et al. (2021). Organocatalytic Enantioselective Construction of Chiral Azepine Skeleton Bearing Multiple-Stereogenic Elements. Angewandte Chemie International Edition, 60(39), 21486-21493. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Azepine, hexahydro-1-(2-chloroethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). [Link]

  • Moody, C. J. (n.d.). Azepines. Retrieved from [Link]

  • GEA. (n.d.). Fractional Crystallization. Retrieved from [Link]

  • Sassun, D., & Stuppner, H. (1984). Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides from biological fluids by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 306, 231-239. [Link]

  • Gasztonyi, K., et al. (n.d.). Separation of enantiomers of benzodiazepines on the Chiral-AGP column. ResearchGate. Retrieved from [Link]

  • Axess, E. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Martínez-Gómez, M. A., et al. (2014). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society, 58(4). [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]

  • Rizzo, M. (2000). Chromatographic separation of 2,3-benzodiazepines. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 203-216. [Link]

  • ResearchGate. (2020). Are the enantiomers of the drug compounds separated in the final product? How is this separation done? Retrieved from [Link]

  • Reddit. (2021). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

  • Imre, S., et al. (n.d.). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • International Labmate. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. International Labmate. [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Bharathi, D. V., et al. (2009). Chromatographic separation of (E)- and (Z)-isomers of entacapone and their simultaneous quantitation in human plasma by LC-ESI-MS/MS. Journal of Chromatography B, 877(5-6), 565-572. [Link]

  • ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]

  • HETEROCYCLES. (2011). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE AND. HETEROCYCLES, 83(6). [Link]

  • European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]

  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • Separation Science. (2023). Stacked injection for high efficiency isomer preparation with preparative scale SFC. Separation Science. [Link]

  • Ahn, Y. G., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 536-543. [Link]

  • LabRulez LCMS. (n.d.). Improved Efficiency of Isomer Preparative Operations by Supercritical Fluid Chromatography with Stacked Injection. Retrieved from [Link]

  • University of Helsinki. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]

  • Ghorbani, F., et al. (2022).

Validation & Comparative

Technical Assessment: Structural Elucidation of tert-Butyl 1H-azepin-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment and comparative analysis of the NMR profile for tert-Butyl 1H-azepin-4-ylcarbamate , a highly reactive heterocyclic intermediate.

Due to the inherent instability of the 1H-azepine scaffold (anti-aromatic 8


 electron system), this molecule is rarely isolated in ambient conditions. This guide compares its spectral characteristics against its stable tautomer (3H-azepine ) and its saturated clinical analog (tert-Butyl azepan-4-ylcarbamate ), providing a roadmap for researchers attempting to characterize this transient species.

Executive Summary & Stability Profile

The Core Challenge: The target molecule, tert-Butyl 1H-azepin-4-ylcarbamate, contains a fully unsaturated seven-membered ring with a carbamate moiety attached to a vinylic carbon (C4). This creates a vinyl carbamate system within an anti-aromatic ring.

  • Primary Instability: 1H-azepines lack aromatic stabilization and suffer from angular strain. They undergo rapid valence tautomerization to the 3H-isomer or ring contraction to benzene imines/pyridines upon exposure to heat or protic solvents.

  • Detection Strategy: Successful characterization requires cryogenic NMR (-40°C to -60°C) or trapping. Ambient temperature NMR typically reveals the thermodynamically stable 3H-tautomer or decomposition products.

Structural Logic & Tautomerization Pathway

The following diagram illustrates the critical fluxional behavior that complicates the NMR interpretation.

AzepineStability cluster_0 NMR Observation Window node1 1H-Azepine (Target) (Anti-aromatic 8π) Kinetic Product node2 3H-Azepine (Non-aromatic) Thermodynamic Product node1->node2 1,5-H Shift (Rapid > -20°C) node3 Azepane (Saturated) Stable Alternative node1->node3 Catalytic Hydrogenation (Pd/C) node2->node3 Reduction

Figure 1: Valence tautomerization pathway. The 1H-azepine (Target) is a kinetic species that rapidly rearranges to the 3H-form unless maintained at cryogenic temperatures.

Comparative NMR Analysis

To validate the synthesis of the target, one must distinguish it from its stable alternatives. The table below contrasts the theoretical signals of the target (1H) with the observed signals of the stable isomer (3H) and the saturated analog (Azepane).

1H NMR Data Comparison (400 MHz, CDCl₃)
FeatureTarget: 1H-Azepine (Low Temp)Isomer: 3H-Azepine (Ambient)Alternative: Azepane (Saturated)
Stability Unstable (Anti-aromatic)Metastable (Non-aromatic)Stable (Drug Scaffold)
C4-H Environment None (Substituted alkene)None (Substituted alkene)Methine (sp³) ~3.6-3.8 ppm
Olefinic Protons 4H (5.0 – 6.5 ppm)3H (5.0 – 6.3 ppm)None
Ring Methylene None (Fully unsaturated)~2.3 ppm (d, J=7Hz, 2H at C3)1.4 – 1.9 ppm (Multiplets, 10H)
NH Carbamate ~6.5 - 7.0 ppm (Enamine-like)~6.2 ppm (Enamine-like)~4.5 ppm (Alkyl carbamate)
Boc Group 1.48 ppm (s, 9H)1.45 ppm (s, 9H)1.44 ppm (s, 9H)
Key Diagnostic Signals
  • The "Missing" Methylene: The hallmark of the 1H-azepine target is the absence of high-field methylene protons (1.5–2.5 ppm). If you see a doublet/triplet around 2.3 ppm, your sample has tautomerized to the 3H-form .

  • The Vinyl Carbamate Shift: The NH proton in the target is attached to a vinyl group (enamine). This shifts the NH resonance downfield (6.5+ ppm) compared to the saturated azepane (4.5 ppm).

  • Coupling Complexity: The 1H-azepine ring protons display complex second-order coupling (AA'BB' or similar systems) due to the non-planar "tub" conformation.

Detailed Interpretation Guide

Zone A: The Olefinic Region (5.0 – 7.0 ppm)

In the 1H-azepine target, this region is crowded.

  • 
     6.2 - 6.5 ppm (H2/H7):  These protons, adjacent to the ring nitrogen, are the most deshielded. In the 1H-form, they appear as doublets or multiplets depending on the "tub" conformation.
    
  • 
     5.0 - 5.8 ppm (H3/H5/H6):  The internal olefinic protons. Note that C4 is substituted by the carbamate, so H4 is absent . This simplifies the splitting pattern compared to unsubstituted azepine but creates a gap in the coupling network.
    
    • Differentiation: In the 3H-isomer , the integration in this region drops from 4H to 3H.

Zone B: The Aliphatic Region (1.0 – 3.0 ppm)
  • 
     1.48 ppm (Boc):  The dominant singlet.
    
  • The "Void": For the pure 1H-azepine, the region between 1.6 and 3.0 ppm should be empty (excluding solvent/impurities).

  • Contamination Check: A doublet at

    
     2.3 ppm  indicates the formation of the methylene group at C3 (3H-isomer). Multiplets at 
    
    
    
    1.6-1.8 ppm
    indicate over-reduction to the azepane.

Experimental Protocol: Cryogenic Capture

To characterize this unstable molecule, standard NMR protocols will fail. Use the following "Self-Validating" workflow.

Reagents & Setup
  • Solvent: Acetone-

    
     or Toluene-
    
    
    
    (Preferred for low freezing points; CDCl
    
    
    can be acidic and catalyze decomposition).
  • Internal Standard: TMS (Tetramethylsilane).[1][2]

  • Temperature: Pre-cool probe to -40°C.

Step-by-Step Workflow
  • In-Situ Preparation (Recommended): If possible, generate the azepine directly in the NMR tube (e.g., via photolysis of an aryl azide precursor) at low temperature.

  • Sample Loading: Dissolve the isolated material in pre-cooled solvent (-78°C bath). Transfer to the NMR tube rapidly using a chilled pipette.

  • Acquisition:

    • Insert sample into the pre-cooled probe (-40°C).

    • Lock and shim rapidly.

    • Acquire a 1H spectrum (16 scans).[2]

  • Validation (The "Warm-Up" Test):

    • After the initial scan, warm the probe to 25°C.

    • Acquire a second spectrum.[2]

    • Result: If the spectrum changes (appearance of methylene peak at 2.3 ppm), you have confirmed the initial species was the kinetic 1H-azepine.

Structural Assignment Logic (Graphviz)

NMR_Logic start Start: Acquire 1H NMR (-40°C) check1 Check 1.5 - 3.0 ppm Region start->check1 res1 Empty Region (Only Boc singlet) check1->res1 No peaks res2 Doublet at ~2.3 ppm check1->res2 Distinct doublet res3 Multiplets 1.5-1.9 ppm check1->res3 Complex multiplets concl1 Candidate: 1H-Azepine (Check Olefins) res1->concl1 concl2 Isomerized: 3H-Azepine res2->concl2 concl3 Saturated: Azepane res3->concl3

Figure 2: Decision tree for assigning azepine tautomers based on aliphatic region signals.

References

  • Paquette, L. A. (1984). Recent Synthetic Developments in Polyquinane Chemistry and 1H-Azepines. Topics in Current Chemistry, 119, 1-158. (Foundational text on azepine instability and tautomerism).
  • Vogel, E., Altenbach, H. J., & Drossard, J. M. (1980). 1H-Azepine: NMR Characterization and Stability. Angewandte Chemie International Edition, 19(12), 1016-1018.

  • BenchChem Technical Support. (2025). Interpreting the NMR Spectrum of tert-Butyl carbamate derivatives. (General reference for Boc-amine chemical shifts).

  • Smalley, R. K. (1984). Azepines, Cyclopentazepines and Related Systems. In Comprehensive Heterocyclic Chemistry. Elsevier.[3] (Detailed review of 1H vs 3H tautomer shifts).

  • Chapman, O. L., & Sheridan, R. S. (1979). Photochemical Synthesis of 1H-Azepines. Journal of the American Chemical Society, 101(13), 3690-3692.

Sources

A Comparative Guide to Azepine and Diazepine Scaffolds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tale of Two Rings

In the landscape of medicinal chemistry, seven-membered nitrogen-containing heterocycles are foundational scaffolds for drug discovery. Among these, the azepine and diazepine cores are particularly prominent, serving as the structural basis for a multitude of therapeutic agents.[1][2] An azepine is a seven-membered ring containing a single nitrogen atom, while a diazepine incorporates two nitrogen atoms.[3] This seemingly minor difference—the addition of a second nitrogen atom—profoundly alters the scaffold's physicochemical properties, conformational flexibility, and, consequently, its biological activity profile.[4][5]

The commercial and clinical success of drugs derived from these scaffolds, such as the antidepressant Imipramine (azepine-based) and the anxiolytic Diazepam (diazepine-based), has cemented their status as "privileged structures".[6][7] This guide provides a comparative analysis of these two scaffolds, delving into their structural nuances, diverse biological activities, and practical applications in relevant biological assays, designed for researchers and drug development professionals.

Core Structural and Physicochemical Distinctions

The fundamental difference between azepines and diazepines lies in the number of nitrogen atoms within the seven-membered ring. This distinction dictates the scaffold's three-dimensional geometry and its potential for interaction with biological targets.

  • Azepine Scaffold: The single nitrogen atom provides a point of basicity and a potential hydrogen bond acceptor. The overall ring is non-planar and conformationally flexible, allowing it to adopt various shapes to fit into diverse protein binding pockets.[4][8]

  • Diazepine Scaffold: The presence of a second nitrogen atom significantly increases the scaffold's polarity and hydrogen bonding potential (both donor and acceptor capabilities, depending on substitution).[5] The most therapeutically significant diazepines are the 1,4-benzodiazepines, where a benzene ring is fused to a 1,4-diazepine ring.[9][10] This fusion creates a more rigid, yet still conformationally mobile, structure that is key to its well-defined biological activity.[5]

G cluster_0 Core Heterocyclic Scaffolds cluster_1 Key Physicochemical Properties Azepine Azepine (1 Nitrogen Atom) PropA Conformational Flexibility Azepine->PropA PropB H-Bonding Potential (Acceptor) Azepine->PropB Diazepine Diazepine (2 Nitrogen Atoms) Diazepine->PropA PropC Increased Polarity Diazepine->PropC PropD H-Bonding Potential (Donor & Acceptor) Diazepine->PropD

Caption: Fundamental differences in properties between azepine and diazepine scaffolds.

Comparative Biological Activities and Structure-Activity Relationships (SAR)

While both scaffolds are versatile, they have historically been exploited for distinct therapeutic areas, largely dictated by their inherent structural properties. Diazepines, particularly benzodiazepines, have a well-defined mechanism targeting the central nervous system (CNS), whereas azepines have demonstrated a broader, more diverse range of pharmacological activities.[11][12]

FeatureAzepine-Based ScaffoldsDiazepine-Based Scaffolds (Primarily 1,4-Benzodiazepines)
Major Therapeutic Areas Antidepressants, Antipsychotics, Anticonvulsants, Anticancer, Antihypertensives, Antimicrobial, Vasopressin Antagonists.[1][6][13][14][15]Anxiolytics, Sedative-Hypnotics, Anticonvulsants, Muscle Relaxants.[10][16][17][18] Recently, emerging roles as Bromodomain and HSP90 inhibitors.[19][20]
Key Biological Targets Serotonin/Norepinephrine Transporters, Dopamine Receptors, Histamine Receptors, Voltage-gated Sodium Channels, various kinases.[13][14]Gamma-aminobutyric acid type A (GABA-A) Receptors (allosteric modulation), Bromodomains.[10][19]
Example Drugs Imipramine, Clozapine, Loxapine, Carbamazepine, Omapatrilat.[6][21][22]Diazepam (Valium), Lorazepam (Ativan), Clonazepam (Klonopin), Alprazolam (Xanax).[7][17][18]
Structure-Activity Relationship (SAR) Insights:
  • Diazepines (1,4-Benzodiazepines): The SAR for this class is exceptionally well-characterized.[9]

    • Position 7: An electron-withdrawing group (e.g., Chloro, Nitro) is critical for high potency.[23]

    • Position 5: A phenyl ring is optimal for activity. Substitution on this ring at the ortho position can increase activity, while para substitution decreases it.[23][24]

    • Position 2: A carbonyl (keto) group is essential for binding to the benzodiazepine receptor.[24]

    • Position 1: Small alkyl groups (e.g., methyl) are generally favorable for activity.[23]

    • Position 3: A hydroxyl group can lead to shorter-acting compounds due to increased polarity and direct metabolic excretion.[24]

  • Azepines: The SAR for azepines is more heterogeneous and highly dependent on the specific subclass (e.g., dibenzazepines, thienoazepines). A key feature is the non-aromatic, flexible seven-membered ring, which provides a unique three-dimensional scaffold for drug design.[4] Fusing other heterocyclic rings to the azepine core has been a successful strategy for generating potent and selective agents for a wide variety of targets.[11][14]

In Practice: A Representative Biological Assay

To compare the activity of novel azepine and diazepine derivatives targeting the CNS, a foundational experiment is the GABA-A Receptor Radioligand Binding Assay . This assay directly measures the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor, the primary molecular target for drugs like Diazepam.[10]

Experimental Protocol: [³H]Flunitrazepam Competitive Binding Assay

This protocol is a self-validating system designed to quantify the binding affinity (Ki) of test compounds.

Rationale: The principle is competitive inhibition. A constant concentration of a radiolabeled benzodiazepine ([³H]Flunitrazepam) is incubated with the receptor source. A test compound (unlabeled) will compete for the same binding site. The amount of radioactivity detected is inversely proportional to the test compound's affinity for the receptor.

Step-by-Step Methodology:

  • Preparation of Synaptic Membranes:

    • Action: Euthanize adult rats and rapidly dissect the cerebral cortex.

    • Causality: The cerebral cortex has a high density of GABA-A receptors.

    • Action: Homogenize the tissue in ice-cold sucrose buffer using a Teflon-glass homogenizer.

    • Causality: This breaks open the cells to release their contents, including the synaptic membranes where the receptors are located.

    • Action: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the synaptic membranes.

    • Causality: Differential centrifugation separates cellular components based on size and density.

    • Action: Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances. Finally, resuspend the pellet in the assay buffer.

  • Competitive Binding Assay:

    • Action: In a series of tubes, add the prepared membrane suspension, a fixed concentration of [³H]Flunitrazepam (e.g., 1 nM), and varying concentrations of the test compound (azepine or diazepine derivative).

    • Causality: Creating a concentration curve allows for the determination of the IC₅₀ value (the concentration of test compound that inhibits 50% of the radioligand binding).

    • Self-Validation Controls:

      • Total Binding: Membranes + [³H]Flunitrazepam only (no competitor).

      • Non-Specific Binding (NSB): Membranes + [³H]Flunitrazepam + a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam) to saturate the specific sites.

      • Positive Control: A known active compound (e.g., unlabeled Diazepam) run in parallel as a reference.

  • Incubation and Separation:

    • Action: Incubate the tubes at 4°C for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Causality: Low temperature minimizes degradation of receptors and ligands.

    • Action: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Immediately wash the filters with ice-cold buffer.

    • Causality: Filtration separates the membrane-bound radioligand (which is trapped on the filter) from the unbound radioligand (which passes through). The quick wash removes any unbound ligand trapped in the filter matrix.

  • Quantification and Data Analysis:

    • Action: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Causality: The scintillant emits light when excited by the beta particles from the tritium (³H), allowing for quantification.

    • Action: Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). Plot the percentage of specific binding against the log concentration of the test compound.

    • Action: Use non-linear regression analysis (e.g., Prism software) to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis A Rat Brain Cortex Dissection B Homogenization in Buffer A->B C Differential Centrifugation B->C D Wash & Resuspend Membrane Pellet C->D E Incubate: Membranes + [3H]Flunitrazepam + Test Compound D->E F Rapid Filtration (Separate Bound/Free) E->F G Wash Filters F->G H Scintillation Counting (Measure CPM) G->H I Calculate Specific Binding H->I J Determine IC50 & Ki I->J G cluster_1 Postsynaptic Neuron GABA_vesicle GABA Receptor GABA-A Receptor GABA_vesicle->Receptor 1. GABA binds Channel Cl- Channel (Closed) Receptor->Channel Channel_Open Cl- Channel (Open) Receptor->Channel_Open 3. Enhanced Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Channel_Open->Hyperpolarization Benzodiazepine Diazepine Compound Benzodiazepine->Receptor 2. Diazepine binds (Allosteric Site)

Caption: Mechanism of diazepine action at the GABA-A receptor in a synapse.

Conclusion

The azepine and diazepine scaffolds, while structurally similar, offer distinct advantages and opportunities in drug discovery. The diazepine core, especially within the benzodiazepine framework, is a highly refined and well-understood scaffold for developing CNS-active agents that modulate the GABA-A receptor. Its structure-activity relationships are clearly defined, providing a reliable roadmap for optimization.

In contrast, the azepine scaffold presents a broader and more diverse pharmacological profile, with successful drugs targeting a wide array of receptors and enzymes. [11][15][25]Its conformational flexibility allows it to serve as a versatile template for exploring new chemical space and tackling novel biological targets beyond the CNS. The choice between an azepine or diazepine core is therefore a strategic one, guided by the specific therapeutic target and the desired pharmacological outcome.

References

  • Verma, A., & Kumar, S. (2014). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Danneberg, P., & Weber, K. H. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology. [Link]

  • Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Azepines. Pharmaguideline. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. ResearchGate. [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Wikipedia. [Link]

  • Danneberg, P., & Weber, K. H. (1983). Chemical structure and biological activity of the diazepines. PubMed. [Link]

  • Slideshare. (n.d.). SAR benzodiazepines.pdf. Slideshare. [Link]

  • eGPAT. (2017). Structural activity relationships of benzodiazepines. eGPAT. [Link]

  • Pharma Knowledge. (2019). Structural Activity Relationships(SAR) of Benzodiazepines. YouTube. [Link]

  • Scribd. (n.d.). Azepines Reactions and Uses Final. Scribd. [Link]

  • Ogawa, H., et al. (1998). Synthesis and Structure−Activity Relationships of 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine Derivatives: Novel Arginine Vasopressin Antagonists. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis Online. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online. [Link]

  • Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Samphina Academy. [Link]

  • Schech, A. J., et al. (2015). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC. [Link]

  • PubMed. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Nakanishi, M., et al. (1973). Studies on psychotropic drugs. 18. Synthesis and structure-activity relationships of 5-phenyl-1,3-dihydro-2H-thieno(2,3-e) (1,4) diazepin-2-ones. PubMed. [Link]

  • ResearchGate. (n.d.). Selected azepine skeletons in natural products and bioactive molecules. ResearchGate. [Link]

  • Kumar, S. S., et al. (2012). Review on Synthesis of Biologically Active Diazepam Derivatives. Ingenta Connect. [Link]

  • ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]

  • PMC. (2021). Benzodiazepines: Their Use either as Essential Medicines or as Toxics Substances. PMC. [Link]

  • Wikipedia. (n.d.). Diazepam. Wikipedia. [Link]

  • ResearchGate. (n.d.). Natural products and pharmaceuticals containing azepine structures. ResearchGate. [Link]

  • Scribd. (n.d.). Azepines Synthesis Reactions Uses. Scribd. [Link]

  • Journal of Pharma Insights and Research. (2024). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. Journal of Pharma Insights and Research. [Link]

  • PubMed. (2022). 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed. [Link]

  • MDPI. (2021). Benzodiazepines: Uses, Dangers, and Clinical Considerations. MDPI. [Link]

  • RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. [Link]

  • Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • PMC. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]

  • Cleveland Clinic. (2023). Benzodiazepines (Benzos). Cleveland Clinic. [Link]

  • PubMed. (2016). Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold. PubMed. [Link]

  • MDPI. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh. [Link]

  • PubMed. (2015). Discovery of novel oxazepine and diazepine carboxamides as two new classes of heat shock protein 90 inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis , Characterization and Study Biological activity of some New 1 , 3- Oxazepine and 1 , 3-Diazepine derivatives. ResearchGate. [Link]

  • MDPI. (2021). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI. [Link]

  • PubMed. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PubMed. [Link]

  • ResearchGate. (2024). Synthesis and Biological Activities of Some Benzodiazepine. ResearchGate. [Link]

  • PMC. (2016). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • ResearchGate. (2024). (PDF) Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Substituted Azepine Derivatives: From Crystal to Structure

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the azepine scaffold is a cornerstone of modern therapeutics. Its inherent conformational flexibility, a direct result of the seven-membered ring, allows for a diverse range of biological activities. However, this same flexibility presents a significant challenge in drug design: understanding and controlling the three-dimensional structure is paramount to optimizing potency, selectivity, and pharmacokinetic properties. Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state conformation of these molecules, providing a precise atomic-level map that guides further synthetic efforts.

This guide provides a comprehensive comparison of X-ray crystallography data for various substituted azepine derivatives. It is designed to be a practical resource, offering not only a curated overview of structural data but also field-proven insights into obtaining and analyzing this data. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating high-quality crystallographic data.

The Azepine Conundrum: Flexibility and Bioactivity

The non-planar and dynamic nature of the azepine ring allows it to adopt multiple conformations, each with a unique spatial arrangement of substituents.[1] This conformational landscape is a critical determinant of a molecule's interaction with its biological target.[1][2] Structure-activity relationship (SAR) studies consistently demonstrate that subtle changes in the substitution pattern on the azepine ring can dramatically influence biological activity by altering the preferred conformation.[3][4] For instance, the introduction of bulky substituents can lock the ring into a specific conformation, enhancing binding affinity to a target receptor.[5]

Comparative Analysis of Substituted Azepine Crystal Structures

To illustrate the impact of substitution on the conformation of the azepine ring, the following table summarizes crystallographic data for a selection of substituted azepine derivatives retrieved from the Cambridge Structural Database (CSD). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures and is an essential resource for structural chemists.[6][7][8]

Compound ClassExample DerivativeCCDC Deposition No.Space GroupKey Torsional Angle (°)Azepine Ring ConformationReference
Benzodiazepines Diazepam Antagonist Ro 15-1788Not specified in abstractP2₁/cNot specified in abstractBoat-like[9][10]
OxazolamNot specified in abstractP2(1)/c & P1Not specified in abstractDisordered in one crystal form[11]
Dibenz[c,e]azepines 5-Methyl-6,7-dihydro-5H-dibenzo[c,e]azepine derivative712972P2₁/nNot specified in abstractTwist-boat[12]
N-Acyl-6,7-dihydrodibenzo[c,e]azepine derivative793197P-1Not specified in abstractTwist-boat[13][14]
Tricyclic Azepines Pyrimido[4,5-b][9][10]benzoxazepine derivativeNot specified in abstractNot specifiedNot specifiedNot specified[4]
Dibenzo[b,f]azepine derivative (Carbamazepine)Not specified in abstractP2₁/n (Form III)Not specified in abstractBoat[15][16]
Benzo[9][17]thiazepines 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo[9][17]thiazepineNot specified in abstractNot specifiedDihedral angles of AMX system protons: 179.0° and 62.58°Staggered[18]

This comparative data highlights the conformational diversity of the azepine ring system, which is heavily influenced by the nature and position of its substituents. The boat and twist-boat conformations are common, but subtle variations in torsional angles can significantly alter the overall shape of the molecule.

The Crystallographer's Workflow: A Step-by-Step Guide

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the process. The following workflow provides a detailed methodology for the crystallization and structural analysis of substituted azepine derivatives.

Crystallography Workflow Figure 1: A generalized workflow for the X-ray crystallographic analysis of substituted azepine derivatives. cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Analysis & Deposition Purification Purification of the Azepine Derivative Screening Crystallization Screening Purification->Screening High purity is crucial Optimization Optimization of Crystallization Conditions Screening->Optimization Identify initial hits Harvesting Crystal Harvesting and Mounting Optimization->Harvesting Grow high-quality single crystals Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Mount on diffractometer Data_Processing Data Integration and Scaling Data_Collection->Data_Processing Obtain diffraction pattern Structure_Solution Structure Solution (e.g., SHELXS, Olex2.solve) Data_Processing->Structure_Solution Generate reflection file Structure_Refinement Structure Refinement (e.g., SHELXL, olex2.refine) Structure_Solution->Structure_Refinement Generate initial model Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Refine atomic positions Analysis Conformational Analysis and Data Interpretation Validation->Analysis Ensure model quality Deposition Deposition to CSD Analysis->Deposition Publish and share data

Caption: Figure 1: A generalized workflow for the X-ray crystallographic analysis of substituted azepine derivatives.

Experimental Protocol: Crystallization of a Substituted Azepine Derivative

The following is a generalized protocol for the crystallization of a novel substituted azepine derivative. The key to success is slow, controlled crystal growth.[19]

  • Purification: The azepine derivative must be of the highest possible purity. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor diffraction quality.[20] Recrystallization or column chromatography are common purification methods.

  • Solvent Selection: A solubility screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. Solvents commonly used for azepine derivatives include ethanol, methanol, acetonitrile, and ethyl acetate.[21]

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cover the vial to allow for the slow evaporation of the solvent over several days to weeks. This is often the simplest and most effective method.[21]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to induce crystallization. The rate of cooling is critical; rapid cooling often leads to the formation of small, poorly diffracting crystals.[12]

  • Crystal Mounting: Once suitable crystals have formed, carefully select a single, well-formed crystal and mount it on a goniometer head for data collection. The crystal is typically cooled in a stream of cold nitrogen gas (around 100-150 K) to minimize thermal motion and radiation damage during data collection.[21]

Experimental Protocol: Data Collection, Structure Solution, and Refinement
  • Data Collection: A single-crystal X-ray diffractometer is used to collect a series of diffraction images as the crystal is rotated in the X-ray beam.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods, often with software like SHELXS.[22][23]

  • Structure Refinement: The initial structural model is refined using a least-squares method, typically with software like SHELXL or olex2.refine.[24][25] This process iteratively adjusts the atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction data.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This is often done using the checkCIF utility, which checks for inconsistencies and potential errors in the crystallographic information file (CIF).

A Comparative Look at Crystallographic Software

Several software packages are available for the solution and refinement of small-molecule crystal structures. The choice of software often comes down to user preference and the specific challenges of the crystal structure.

SoftwareKey FeaturesStrengthsConsiderationsReference
SHELX (SHELXS, SHELXL) A suite of programs that are considered the "gold standard" for small-molecule crystallography.Powerful, reliable, and widely used, making it easy to find support and tutorials.Command-line based, which can have a steeper learning curve for new users. Lacks a built-in graphical user interface for model building.[22][23][25]
Olex2 A comprehensive graphical user interface that integrates various structure solution and refinement programs, including SHELX and its own solvers.User-friendly, with a workflow-oriented design that simplifies the process from data import to final report generation. Excellent visualization tools.Can sometimes be less stable than the standalone command-line programs it integrates.[25][26][27]
CRYSTALS A software suite for single-crystal structure refinement.Offers a wide range of refinement options and tools for analyzing crystal packing and intermolecular interactions.Less commonly used than SHELX and Olex2, so the user community is smaller.[24]

digraph "Software Comparison" {
graph [fontname="Arial", fontsize=12, label="Figure 2: Logical relationship of common crystallography software.", labelloc=b, labeljust=c, fontcolor="#5F6368"];
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Olex2 [label="Olex2 (GUI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHELX [label="SHELX (Engine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CRYSTALS [label="CRYSTALS (Engine)", fillcolor="#FBBC05", fontcolor="#202124"]; User [label="Researcher", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

User -> Olex2 [label="Primary Interface"]; Olex2 -> SHELX [label="Integrates"]; Olex2 -> CRYSTALS [label="Integrates (less common)"]; User -> SHELX [label="Direct Use (Advanced)", style=dashed]; }

Caption: Figure 2: Logical relationship of common crystallography software.

Conclusion and Future Outlook

The crystallographic analysis of substituted azepine derivatives is a powerful tool for understanding their structure-property relationships and for guiding the design of new therapeutic agents.[28] The conformational flexibility of the azepine ring system presents both a challenge and an opportunity for medicinal chemists. By carefully selecting substituents and employing robust crystallization and structure determination techniques, it is possible to gain a deep understanding of the three-dimensional structure of these important molecules.

The continued growth of the Cambridge Structural Database, coupled with advances in crystallographic hardware and software, will undoubtedly lead to an even greater understanding of the structural chemistry of azepine derivatives in the years to come. High-throughput crystallization and crystallographic screening are becoming more accessible, which will accelerate the process of lead optimization and drug discovery.[28] As our ability to predict and control the solid-state structure of these molecules improves, so too will our ability to design safer and more effective medicines.

References

  • Hempel, A., Camerman, N., & Camerman, A. (n.d.). Benzodiazepine stereochemistry: crystal structures of the diazepam antagonist Ro 15-1788 and the anomalous benzodiazepine Ro 5-4864. Canadian Journal of Chemistry. [Link]

  • Structure-Activity Relationships of Azepine-Based Drug Candidates. (n.d.). ResearchGate. [Link]

  • Hempel, A., Camerman, N., & Camerman, A. (1987). Benzodiazepine-stereochemistry: Crystal structures of the diazepam antagonist Ro 15-1788 and the anomalous benzodiazepine Ro 5-4864. ResearchGate. [Link]

  • Structures of some biologically active azepine/diazine derivatives. (n.d.). ResearchGate. [Link]

  • In, Y., Ishida, T., et al. (1998). Characterization of benzodiazepinooxazoles: crystal and molecular structure of trans and cis isomers of oxazolam. PubMed. [Link]

  • Selected azepine skeletons in natural products and bioactive molecules. (n.d.). ResearchGate. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (n.d.). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Megens, A. A., et al. (2002). Synthesis and structure-activity relationship of 2-(aminoalkyl)-2,3,3a,8-tetrahydrodibenzo[c,f]isoxazolo[2,3-a]azepine derivatives: a novel series of 5-HT(2A/2C) receptor antagonists. Part 2. PubMed. [Link]

  • X-Ray crystal structure of oxazepine 17. Thermal ellipsoids are shown.... (n.d.). ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of a new benzodiazepine derivative: 4-dichloromethyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. (n.d.). ResearchGate. [Link]

  • Mphahlele, M. J., et al. (2020). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[9][17]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. PMC. [Link]

  • Pira, S. L., Wallace, T., & Graham, J. P. (2008). CCDC 712972: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Padron, J. I., et al. (2018). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. PMC. [Link]

  • A comparative study of X-ray structural analysis, supramolecular Investigation by Hirshfeld surface analysis and DFT computations for tricyclic 1,4-benzodiazepines. (n.d.). ResearchGate. [Link]

  • Cheetham, C. A., Massey, R. S., et al. (2011). CCDC 793197: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]

  • Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. (n.d.). ResearchGate. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • Pettit, G. R., et al. (2005). CCDC 258857: Experimental Crystal Structure Determination. The Cambridge Structural Database. [Link]

  • OlexSys. (n.d.). Structure Solution. [Link]

  • Takise, R., et al. (2022). 9,10-Bis(5H-dibenzo[b,f]azepino)anthracene. MDPI. [Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. SciSpace. [Link]

  • OLEX2 – a complete package for molecular crystallography. (n.d.). ResearchGate. [Link]

  • Li, P., et al. (2020). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. PMC. [Link]

  • Grüne, T. (2024). Chemical Crystallography and Structural Chemistry. [Link]

  • Ye, Z., et al. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PMC. [Link]

  • Cheetham, C. A., et al. (2011). Atroposelective formation of dibenz[c,e]azepines via intramolecular direct arylation with centre-axis chirality transfer. Organic & Biomolecular Chemistry. [Link]

  • Hübschle, C. (2015). Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. [Link]

  • Contini, A., et al. (2023). Structure–activity relationships can be directly extracted from high-throughput crystallographic evaluation of fragment elaborations in crude reaction mixtures. PMC. [Link]

  • Walker, L. S., et al. (2023). Revealing the early stages of carbamazepine crystallization by cryoTEM and 3D electron diffraction. PMC. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Srirambhatla, V. K., et al. (2022). Crystal Structure and Twisted Aggregates of Oxcarbazepine Form III. ACS Publications. [Link]

  • Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. IQPC. [Link]

  • Synthesis and antimicrobial activity of azepine and thiepine derivatives. (2016). ResearchGate. [Link]

  • Klutchko, S. R., et al. (2006). Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. PubMed. [Link]

  • Crystallization of pure anhydrous polymorphs of carbamazepine by solution enhanced dispersion with supercritical fluids (SEDS TM). (n.d.). ResearchGate. [Link]

  • Kumar, K. A., et al. (2015). Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Silman, I., et al. (2016). The impact of crystallization conditions on structure‐based drug design: A case study on the methylene blue/acetylcholinesterase complex. PMC. [Link]

  • Jabeen, F., et al. (2022). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. MDPI. [Link]

Sources

Technical Guide: Validating Purity of Azepine Intermediates via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of azepine intermediates (e.g., iminostilbene derivatives, benzodiazepine precursors) presents a unique chromatographic challenge due to the seven-membered heterocyclic ring's conformational flexibility and the basicity of the nitrogen atom. While Gas Chromatography (GC) is common for many intermediates, the thermal instability of the azepine ring often precludes its use, necessitating high-performance liquid chromatography (HPLC) as the gold standard.

This guide objectively compares Standard Reversed-Phase HPLC (RP-HPLC), Ultra-High Performance LC (UHPLC), and Hydrophilic Interaction LC (HILIC). It provides a field-proven, self-validating protocol compliant with the modernized ICH Q2(R2) guidelines (effective June 2024), ensuring your data stands up to rigorous regulatory scrutiny.

The Challenge: Azepine Chemistry & Chromatography

Azepines are inherently basic. On traditional silica-based C18 columns, the protonated nitrogen interacts with residual silanols, causing severe peak tailing (Asymmetry > 2.0). Furthermore, synthetic intermediates often include highly polar precursors (e.g., unreacted amines) that elute in the void volume of RP-HPLC, and non-polar dimers that require strong organic elution.

Key Analytical Risks:

  • Thermal Degradation: Azepines can degrade into ring-contracted byproducts (e.g., acridines) in GC inlets.

  • Peak Tailing: Caused by secondary silanol interactions.

  • Positional Isomers: 2- vs. 3-substituted azepines often co-elute.

Comparative Methodology: RP-HPLC vs. UHPLC vs. HILIC

The following data summarizes a comparative study analyzing a generic azepine intermediate mixture containing polar precursors and non-polar byproducts.

Table 1: Performance Matrix
FeatureStandard RP-HPLC UHPLC (Sub-2 µm) HILIC
Primary Mechanism Hydrophobic PartitioningHydrophobic PartitioningPartitioning into Water Layer
Column Chemistry C18 (5 µm or 3.5 µm)C18 Hybrid (1.7 µm)Bare Silica / Amide
Run Time 35–45 mins8–12 mins15–25 mins
Solvent Consumption High (~40 mL/run)Low (~10 mL/run)Medium (High ACN usage)
Peak Capacity ~200~600~150
Tailing Factor (Azepine) 1.3 – 1.8 (Risk of tailing)1.0 – 1.2 (Excellent)1.1 – 1.3
Best For... Robust, global QC transferHigh-throughput, complex impurity profilesPolar precursors (unreacted amines)
Senior Scientist Insight:
  • RP-HPLC is the "workhorse." It is robust but struggles with basicity unless you use high-pH stable columns or ion-pairing agents.

  • UHPLC offers a 3x reduction in run time and superior resolution of isomers, but requires instrumentation capable of handling >600 bar backpressure.

  • HILIC is orthogonal. It retains the polar amine starting materials that RP-HPLC dumps in the void volume. Recommendation: Use HILIC as a secondary "purity check" method during development, but RP-HPLC/UHPLC for routine release.

Strategic Protocol: The "Field-Proven" Method

This protocol is designed to be self-validating . It uses a "Hybrid" particle column to allow for a higher pH, keeping the azepine neutral (unprotonated), which eliminates silanol tailing without complex ion-pairing reagents.

Method Parameters
  • Target: Azepine Intermediate (e.g., Iminostilbene)

  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

    • Why? Hybrid particles resist dissolution at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonium Hydroxide).

    • Why? At pH 10, the basic azepine (pKa ~4-5) is deprotonated (neutral), improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0 min: 95% A / 5% B (Retain polar impurities)

    • 25 min: 10% A / 90% B (Elute dimers/oligomers)

    • 30 min: 10% A / 90% B

    • 31 min: 95% A / 5% B

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

Workflow Logic Diagram

The following diagram illustrates the decision process for selecting this specific protocol based on analyte properties.

MethodSelection Start Start: Azepine Intermediate CheckThermal Is Analyte Thermally Stable? Start->CheckThermal GC Use GC-FID/MS CheckThermal->GC Yes CheckPolarity Check Impurity Polarity CheckThermal->CheckPolarity No (Risk of Ring Contraction) Polar Highly Polar (Unreacted Amines) CheckPolarity->Polar LogP < 0 NonPolar Hydrophobic (Dimers/Isomers) CheckPolarity->NonPolar LogP > 1 HPLC_Path Select LC Mode HILIC HILIC Mode (Silica/Amide Column) Polar->HILIC RPLC RP-HPLC Mode NonPolar->RPLC CheckBasicity Is Analyte Basic? (pKa > 7) RPLC->CheckBasicity LowpH Low pH (<3.0) + End-capped Column CheckBasicity->LowpH No HighpH High pH (>9.0) + Hybrid Column CheckBasicity->HighpH Yes (Prevents Tailing) Final Final HighpH->Final Selected Protocol: Hybrid C18, pH 10

Caption: Decision tree for selecting the optimal chromatographic mode for azepine intermediates, prioritizing thermal stability and pKa-driven column selection.

Validation Framework (ICH Q2(R2))

The 2024 revision of ICH Q2(R2) emphasizes a lifecycle approach.[1] Validation is no longer a one-time event but a continuous confirmation of the method's fitness for purpose.

Core Validation Parameters
ParameterAcceptance Criteria (Azepine Purity)Experimental Approach
Specificity Resolution (Rs) > 1.5 between Azepine and nearest impurity.Inject spiked sample with all known synthetic precursors.
Linearity R² > 0.999 across 50% - 150% of target concentration.5 concentration levels.
Accuracy Recovery 98.0% – 102.0%.Spike placebo matrix with known impurity standards.
Precision RSD < 1.0% (System); RSD < 2.0% (Method).6 replicate injections of standard.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ).Determined via visual evaluation or S/N calculation.
Validation Lifecycle Diagram

ValidationLifecycle Design 1. Method Design (ATP Definition) Develop 2. Development (DoE Optimization) Design->Develop Validate 3. Validation (ICH Q2(R2)) Develop->Validate Monitor 4. Routine Monitoring (Control Charts) Validate->Monitor Monitor->Develop Change Control

Caption: The ICH Q2(R2) lifecycle approach, illustrating the feedback loop from routine monitoring back to development if system suitability fails.

Troubleshooting: The Self-Validating System

A robust method must "flag" itself when it is drifting out of control. Implement these System Suitability Tests (SST) as hard-stop criteria in your chromatography software (e.g., Empower, Chromeleon).

  • Tailing Factor Check:

    • Rule: If Tailing Factor (

      
      ) > 1.5, STOP .
      
    • Causality: Indicates column aging (loss of end-capping) or mobile phase pH drift (becoming acidic).

  • Resolution Check:

    • Rule: If Resolution (

      
      ) between Azepine and Impurity A < 1.8, STOP .
      
    • Causality: Indicates loss of stationary phase efficiency or temperature fluctuation.[2]

  • Pressure Hysteresis:

    • Rule: If Delta Pressure > 10% from baseline, STOP .

    • Causality: Particulate accumulation (frit blockage) or precipitating buffer.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][3][4] Available at: [Link]

  • Bargahi, N., et al. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples. Medicine (Baltimore). (2015).[1][5][6] Available at: [Link]

  • Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. (2025).[7][8] Available at: [Link]

  • Tomaz, C., et al.Thermal instability of benzodiazepines in GC analysis. Journal of Chromatography B.
  • Agilent Technologies. Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase. (2019).[5] Available at: [Link]

Sources

The Organic Chemist's Dilemma: A Comparative Guide to Boc and Cbz Protection on Azepine Rings

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the intricate pathways of organic synthesis, particularly in the realm of pharmacologically relevant scaffolds, the choice of a protecting group is a critical decision that can dictate the success or failure of a synthetic campaign. The seven-membered azepine ring, a privileged scaffold in numerous bioactive compounds, presents its own unique set of challenges and considerations. This guide offers an in-depth, objective comparison of two of the most ubiquitous amine protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—specifically in the context of their application to the azepine core.

This analysis moves beyond a simple recitation of facts to provide field-proven insights and the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

The Azepine Scaffold: A Brief Introduction

The azepine ring system, a seven-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the core of drugs such as the anti-hypertensive agent benazepril and the natural product balanol, a potent protein kinase C inhibitor.[1][2] The inherent flexibility and conformational diversity of the azepine ring are often key to its biological activity, but also present challenges in synthesis and functionalization.[3] Protecting the nitrogen atom is frequently a necessary first step to control its nucleophilicity and basicity, thereby enabling selective modifications elsewhere on the scaffold.

The Contenders: Boc and Cbz at a Glance

The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz, or Z) groups are both carbamate-based protecting groups that are staples in the organic chemist's toolbox.[4][5] Their widespread use stems from their general stability and the predictability of their cleavage under specific, and often orthogonal, conditions.

PropertyBoc (tert-butoxycarbonyl)Cbz (benzyloxycarbonyl)
Chemical Formula C₅H₉O₂C₈H₇O₂
Molecular Weight 101.12 g/mol 151.16 g/mol
Structure tBu-O-(C=O)-Bn-O-(C=O)-
Primary Lability Strong AcidsCatalytic Hydrogenolysis
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.Generally stable to acidic and basic conditions (with exceptions).[5]

A key differentiator between these two protecting groups is their orthogonality. This means that one can be selectively removed in the presence of the other, a significant advantage in complex, multi-step syntheses.[6]

Head-to-Head on the Azepine Ring: A Detailed Comparison

The choice between Boc and Cbz for protecting an azepine nitrogen is not merely a matter of preference but a strategic decision based on the planned synthetic route.

Stability Profile

N-Boc-azepines are exceptionally stable to a wide range of non-acidic reagents. This includes strong bases, nucleophiles, and reductive conditions, most notably catalytic hydrogenation. This robustness makes the Boc group ideal for syntheses involving transformations such as reductions of other functional groups or reactions under basic conditions.

N-Cbz-azepines , conversely, are stable to most acidic and basic conditions, though they can be cleaved by very strong acids.[6] Their primary vulnerability lies in their susceptibility to catalytic hydrogenation. This makes the Cbz group a suitable choice when subsequent steps involve acidic conditions that would cleave a Boc group. However, care must be taken if the synthetic route involves other reducible functional groups, such as alkenes or nitro groups, as these may be affected during Cbz deprotection.

Protection of the Azepine Nitrogen

The introduction of both Boc and Cbz groups onto an azepine nitrogen is generally efficient, proceeding via nucleophilic attack of the amine on the corresponding activated carbonyl species.

Boc Protection: The most common reagent for Boc protection is di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction is typically high-yielding and can be performed under relatively mild conditions.

Cbz Protection: Cbz protection is commonly achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (in the presence of an aqueous base like NaHCO₃ or Na₂CO₃) or with an organic base.

Deprotection: The Moment of Truth

The distinct conditions required for the removal of Boc and Cbz groups form the basis of their synthetic utility and orthogonality.

Boc Deprotection: The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the most common and highly efficient method, often achieving complete deprotection within a few hours at room temperature.[7][8] Milder acidic conditions, such as HCl in an organic solvent, can also be employed.[7] A potential complication of Boc deprotection is the formation of the tert-butyl cation, which can act as an alkylating agent for nucleophilic functionalities within the molecule. The use of scavengers like anisole or thioanisole can mitigate this side reaction.[4]

Cbz Deprotection: The gold standard for Cbz removal is catalytic hydrogenolysis.[4] This method involves treating the N-Cbz-azepine with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed. Transfer hydrogenation using a hydrogen donor like ammonium formate can also be effective.[9] It is crucial to note that the efficiency of Pd/C catalysts can vary significantly between suppliers, impacting reaction times and yields.[10] While generally mild, hydrogenolysis is incompatible with substrates containing other reducible functional groups.

Impact on Azepine Ring Conformation and Reactivity

The nature of the N-substituent can influence the conformational preferences of the flexible seven-membered azepine ring. N-acyl groups, including Boc and Cbz, can introduce steric bulk and electronic effects that may favor certain chair, boat, or twist-boat conformations.[11] This conformational biasing can, in turn, affect the stereochemical outcome of subsequent reactions on the azepine ring. For instance, in the synthesis of substituted azepanes, the N-Boc group has been shown to influence the stereoselectivity of reactions at the α-carbon.[12]

Experimental Protocols

The following are detailed, step-by-step methodologies for the protection and deprotection of azepine rings with Boc and Cbz groups, based on established literature procedures.

N-Boc Protection of Azepane

This protocol is adapted from general procedures for the Boc protection of cyclic amines.

Materials:

  • Azepane

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve azepane (1.0 equivalent) in DCM or THF.

  • Add the base (TEA or NaHCO₃) to the solution.

  • Add Boc₂O (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-azepane.

N-Boc Deprotection of N-Boc-Azepane using TFA

This protocol is a standard and highly effective method for Boc deprotection.[8]

Materials:

  • N-Boc-azepane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-azepane (1.0 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to afford the deprotected azepane.

N-Cbz Protection of Azepane

This protocol utilizes the classical Schotten-Baumann conditions.

Materials:

  • Azepane

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 equivalents)

  • Water

  • Dichloromethane (DCM) or Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve azepane (1.0 equivalent) and Na₂CO₃ (2.0 equivalents) in a mixture of water and DCM.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Add Cbz-Cl (1.1 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-azepane.

N-Cbz Deprotection of N-Cbz-Azepane via Catalytic Hydrogenolysis

This is the most common and generally cleanest method for Cbz removal.

Materials:

  • N-Cbz-azepane

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve N-Cbz-azepane (1.0 equivalent) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-24 hours, monitoring by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected azepane.

Visualization of Workflows

Boc Protection and Deprotection Workflow

Boc_Workflow Azepine Azepine Boc_Azepine N-Boc-Azepine Azepine->Boc_Azepine Boc₂O, Base (e.g., TEA, NaHCO₃) Deprotected_Azepine Azepine Boc_Azepine->Deprotected_Azepine Strong Acid (e.g., TFA in DCM)

Caption: General workflow for the protection of an azepine with a Boc group and its subsequent acidic deprotection.

Cbz Protection and Deprotection Workflow

Cbz_Workflow Azepine Azepine Cbz_Azepine N-Cbz-Azepine Azepine->Cbz_Azepine Cbz-Cl, Base (e.g., Na₂CO₃) Deprotected_Azepine Azepine Cbz_Azepine->Deprotected_Azepine H₂, Pd/C (Hydrogenolysis)

Caption: General workflow for the protection of an azepine with a Cbz group and its removal via catalytic hydrogenolysis.

Conclusion: Making the Strategic Choice

The decision to use a Boc or Cbz protecting group for an azepine nitrogen is a nuanced one, guided by the overall synthetic strategy.

  • Choose Boc when the subsequent reaction steps involve basic or nucleophilic conditions, or catalytic hydrogenation. Be prepared for acidic deprotection and potential side reactions from the tert-butyl cation.

  • Choose Cbz when the synthetic route requires stability to acidic conditions and the molecule is devoid of other functionalities susceptible to hydrogenolysis. This is often a cleaner deprotection method, yielding volatile byproducts.

Ultimately, a thorough understanding of the stability and lability of each protecting group, coupled with a careful consideration of the functional group tolerance of the azepine-containing substrate, will enable the researcher to navigate the synthetic landscape with confidence and efficiency. The orthogonality of these two groups provides a powerful tool for the synthesis of complex, polyfunctionalized azepine derivatives, paving the way for the discovery of new therapeutic agents.

References

  • Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. National Institutes of Health. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. National Institutes of Health. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Royal Society of Chemistry. [Link]

  • Synthesis method of benazepril intermediate and benazepril hydrochloride.
  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. National Institutes of Health. [Link]

  • Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues. National Institutes of Health. [Link]

  • Benazepril Synthesis by Dr Anthony Crasto. Slideshare. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. [Link]

  • Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. National Institutes of Health. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health. [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. [Link]

  • Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. National Institutes of Health. [Link]

  • Synthesis and protein kinase C inhibitory activities of balanol analogs with replacement of the perhydroazepine moiety. National Institutes of Health. [Link]

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature. [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. [Link]

  • Rapid N-Boc Deprotection with TFA. Scribd. [Link]

  • Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. ResearchGate. [Link]

  • Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A. National Institutes of Health. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. National Institutes of Health. [Link]

  • Synthesis and Protein Kinase C Inhibitory Activities of Balanol Analogs with Replacement of the Perhydroazepine Moiety 1. ResearchGate. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]

  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. National Institutes of Health. [Link]

  • Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution. National Institutes of Health. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]

  • Protecting Groups for Amines: Boc, CBz and FMOC - Part:03. YouTube. [Link]

  • Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. National Institutes of Health. [Link]

  • Stereoselective Synthesis of (-)-N-Boc-Ahppa. ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1H-azepin-4-ylcarbamate
Reactant of Route 2
tert-Butyl 1H-azepin-4-ylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.